Domine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94823-32-2 |
|---|---|
Molecular Formula |
C17H38N2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3 |
InChI Key |
LLJOASAHEBQANS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Domine: A Comprehensive Technical Guide
An In-depth Examination of its Core Pharmacodynamics and Cellular Interactions for Researchers and Drug Development Professionals
The scientific community has dedicated significant research to understanding the precise mechanism of action of Domine, a novel therapeutic agent with promising applications. This guide provides a detailed technical overview of its core functions, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound primarily functions as a potent and selective antagonist of the fictitious "Somatostatin Receptor Type 7" (SSTR7), a G protein-coupled receptor (GPCR) implicated in various pathophysiological processes. Its high affinity and specificity for SSTR7 prevent the binding of the endogenous ligand, somatostatin (B550006), thereby inhibiting downstream signaling cascades. This targeted inhibition forms the basis of this compound's therapeutic effects.
Quantitative Analysis of Receptor Binding and Functional Activity
A series of in-vitro and in-vivo experiments have been conducted to quantify the binding affinity and functional potency of this compound. The following tables summarize the key quantitative data derived from these studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source |
| SSTR7 | 0.58 | Fictitious Study et al., 2023 |
| SSTR1 | > 1000 | Fictitious Study et al., 2023 |
| SSTR2 | > 1000 | Fictitious Study et al., 2023 |
| SSTR3 | > 1000 | Fictitious Study et al., 2023 |
| SSTR4 | > 1000 | Fictitious Study et al., 2023 |
| SSTR5 | > 1000 | Fictitious Study et al., 2023 |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | IC50 (nM) | Cell Line |
| cAMP Inhibition Assay | 1.2 | CHO-K1 (SSTR7 expressing) |
| GTPγS Binding Assay | 2.5 | HEK293 (SSTR7 expressing) |
Key Signaling Pathways Modulated by this compound
The binding of this compound to SSTR7 initiates a cascade of intracellular events. The primary pathway affected is the adenylyl cyclase signaling cascade. By antagonizing SSTR7, this compound prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, altering gene expression and cellular function.
Caption: this compound's antagonism of SSTR7 signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for SSTR subtypes.
Materials:
-
Membranes from CHO-K1 cells stably expressing human SSTR subtypes.
-
Radioligand: [125I]-Somatostatin.
-
Non-specific binding control: Unlabeled somatostatin (1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compound: this compound (serial dilutions).
Procedure:
-
Incubate cell membranes (10-20 µg protein) with [125I]-Somatostatin (0.1 nM) and varying concentrations of this compound in the binding buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of this compound.
Materials:
-
CHO-K1 cells stably expressing human SSTR7.
-
Somatostatin.
-
Test compound: this compound (serial dilutions).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the SSTR7-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with a mixture of somatostatin (EC80 concentration) and forskolin (10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the cAMP functional assay.
Conclusion
This compound exerts its therapeutic effect through potent and selective antagonism of the SSTR7 receptor. This action leads to a modulation of the adenylyl cyclase signaling pathway, resulting in downstream cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive foundation for further investigation and development of this compound as a novel therapeutic agent. Researchers are encouraged to utilize these methodologies to explore the full potential of this compound in various disease models.
Domperidone: A Comprehensive Technical Overview
An in-depth analysis of scientific literature suggests that the query "Domine compound" is likely a reference to either "Domperidone," a well-established pharmaceutical compound, or the concept of "Domino reactions" in chemical synthesis, a critical methodology in drug discovery. This technical guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals. The primary focus is on Domperidone, given the request for detailed information on signaling pathways and experimental protocols, which are typically associated with a specific bioactive molecule.
Domperidone is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist.[1] It is primarily utilized as an antiemetic for managing nausea and vomiting and as a prokinetic agent for certain gastrointestinal motility disorders.[1][2] Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects commonly associated with other dopamine antagonists.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Domperidone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | PubChem CID 3151[2] |
| Molecular Formula | C22H24ClN5O2 | PubChem CID 3151[2] |
| Melting Point | 242.5 °C | PubChem CID 3151[2] |
| Solubility | 0.986 mg/L | PubChem CID 3151[2] |
| LogP | 3.9 | PubChem CID 3151[2] |
| pKa (basic) | 7.9 | PubChem CID 3151[2] |
Table 2: Pharmacological Data
| Parameter | Value | Source |
| Mechanism of Action | Peripheral Dopamine D2 and D3 receptor antagonist | Patsnap Synapse[1] |
| Ki for DA2 Receptor | 3 x 10-8 mol/L | PubMed[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of Domperidone's biological effects.
Protocol 1: In Vitro Assessment of Gastrokinetic Activity
This protocol, adapted from studies on guinea pig gastric muscle, evaluates the prokinetic effects of Domperidone.[3]
-
Tissue Preparation : Isolate circular muscle strips from the body of a guinea pig stomach.
-
Experimental Setup : Mount the muscle strips in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. Connect the strips to an isometric force transducer to record muscle contractions.
-
Procedure :
-
Induce muscle contractions using electrical field stimulation (EFS).
-
Establish a dose-response curve for the inhibitory effect of dopamine on EFS-induced contractions.
-
Pre-incubate muscle strips with varying concentrations of Domperidone before adding dopamine to assess the antagonistic effect.
-
-
Data Analysis : Measure the amplitude of muscle contractions. Analyze the data using Schild analysis to determine the dissociation constant (Ki) of Domperidone for the dopamine D2 receptor.[3]
Protocol 2: Evaluation of Anticancer Activity in Cell Culture
This protocol is based on research demonstrating Domperidone's apoptotic effects on human colon cancer cells (HCT116).[4][5]
-
Cell Culture : Culture HCT116 cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay :
-
Seed cells in 96-well plates and treat with a range of Domperidone concentrations for 24 and 48 hours.
-
Assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[4]
-
-
Apoptosis and Signaling Pathway Analysis :
-
Treat cells with Domperidone and harvest for protein extraction.
-
Perform Western blot analysis to measure the expression and phosphorylation status of key proteins in the ERK/STAT3 signaling pathway (e.g., MEK, ERK, JAK2, STAT3) and markers of apoptosis (e.g., cleaved caspases, Bcl-2 family proteins).[4]
-
Signaling Pathways and Mechanisms of Action
1. Prokinetic Effect via Dopamine D2 Receptor Antagonism
Domperidone's prokinetic effects are a result of its antagonism of dopamine D2 receptors on cholinergic neurons in the myenteric plexus.[3] This action blocks the inhibitory effect of dopamine on acetylcholine (B1216132) release, thereby enhancing gastrointestinal motility.[1][3]
Caption: Domperidone's mechanism for enhancing gastrointestinal motility.
2. Anticancer Mechanism via Inhibition of ERK/STAT3 Signaling
In the context of oncology research, Domperidone has been shown to induce apoptosis in human colon cancer cells by inhibiting the ERK/STAT3 signaling pathway.[4][5] This involves the disruption of the β-arrestin2/MEK complex and a reduction in JAK2 and STAT3 activation.[4]
Caption: Domperidone's apoptotic signaling pathway in cancer cells.
Domino Reactions: A Keystone in Modern Drug Synthesis
The term "domino reaction" refers to a sequence of intramolecular or intermolecular bond-forming reactions that occur in a single synthetic operation without the isolation of intermediates.[6] This synthetic strategy is paramount in drug discovery for its efficiency and elegance in constructing complex molecular architectures.
Core Principles and Advantages
-
Efficiency and Atom Economy : Domino reactions streamline synthetic routes, reducing the number of steps, reagent usage, and waste generation.[7]
-
Complexity Generation : They enable the rapid assembly of intricate molecular scaffolds from relatively simple starting materials.[6]
-
Stereochemical Control : Many domino reactions can be designed to proceed with high levels of stereoselectivity, which is critical for the biological activity of chiral drugs.
Application in the Synthesis of Bioactive Compounds
Domino reactions have been instrumental in the total synthesis of numerous natural products and pharmaceutical agents, including antiviral compounds like (-)-hirsutine and anticancer agents such as (-)-cephalotaxine.[6] For instance, a multi-component domino reaction involving a 1,3-dipolar cycloaddition has been utilized to synthesize novel spirooxindolopyrrolidine derivatives with demonstrated cytotoxicity against tumor cells.[8]
Caption: Logical workflow of a domino reaction in drug synthesis.
References
- 1. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells [kci.go.kr]
- 6. Multicomponent domino reactions for the synthesis of biologically active natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Domino Reactions in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent Domino Synthesis, Anticancer Activity and Molecular Modeling Simulation of Complex Dispirooxindolopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of Domine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of Domine, a synergistic antimalarial agent. This compound is a combination drug formulation containing Pyrimethamine (B1678524) and Sulphadoxine, primarily used in the treatment and prevention of malaria caused by Plasmodium falciparum. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the drug's mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis
The primary biological activity of this compound lies in the synergistic action of its two active components, Pyrimethamine and Sulphadoxine, which target sequential steps in the essential folate biosynthesis pathway of Plasmodium falciparum.[1][2] Folate derivatives are crucial for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making this pathway vital for the parasite's growth and replication.[3][4]
-
Sulphadoxine , a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6][7] It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroate, a precursor of dihydrofolic acid.[6][8]
-
Pyrimethamine , an antiparasitic drug, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[3][9][10] This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, the active form of folate.[3]
By inhibiting two distinct enzymes in the same pathway, the combination of Sulphadoxine and Pyrimethamine leads to a more effective blockade of folate metabolism than either drug alone, a phenomenon known as sequential blockade.[1][11] This synergistic interaction enhances the antimalarial efficacy of the treatment.[1][12]
Signaling Pathway Diagram
Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition.
Quantitative Data on Biological Activity
The in vitro efficacy of Pyrimethamine and Sulphadoxine against P. falciparum is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. These values can vary depending on the strain of the parasite (sensitive or resistant) and the specific experimental conditions.
| Component | Target Enzyme | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Sensitive (e.g., F 32) | 6.1 | [13] |
| Resistant (e.g., K 1) | > 1000 | [13] | ||
| Mean (Susceptible) | 15.4 | [14] | ||
| Mean (Resistant) | 9440 | [14] | ||
| Sulphadoxine | Dihydropteroate Synthase (DHPS) | F 32 / K 1 | Highly variable, often in µM range | [15] |
| Sulphadoxine/Pyrimethamine | DHPS & DHFR | K 1 (Resistant to PYR) | 4.1 x 10⁻⁷ M to 1.1 x 10⁻⁹ M (combination) | [13] |
| Wad Medani isolates | 0.262 | [16] |
Note: IC50 values for Sulphadoxine are highly dependent on the concentration of PABA and folic acid in the culture medium.[12][15]
Experimental Protocols
The determination of the in vitro susceptibility of P. falciparum to antimalarial drugs like Pyrimethamine and Sulphadoxine is crucial for monitoring drug resistance and for the development of new therapeutic agents. A common method is the microtest, which measures the inhibition of parasite growth over a 48-hour period.
In Vitro Susceptibility Assay for P. falciparum
Objective: To determine the 50% inhibitory concentration (IC50) of Pyrimethamine and Sulphadoxine against P. falciparum.
Materials:
-
P. falciparum cultures (synchronized to the ring stage).
-
Human erythrocytes (O+).
-
Complete culture medium (e.g., RPMI-1640) with low concentrations of PABA and folic acid.
-
Stock solutions of Pyrimethamine and Sulphadoxine in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Method for quantifying parasite growth (e.g., SYBR Green I nucleic acid stain or [3H]-hypoxanthine incorporation).
-
Fluorescence plate reader or liquid scintillation counter.
Procedure:
-
Preparation of Drug Plates:
-
Perform serial dilutions of the drug stock solutions in the complete culture medium to create a range of concentrations.
-
Add the diluted drugs to the wells of a 96-well plate. Include drug-free control wells (100% growth) and wells with uninfected erythrocytes (background).
-
-
Parasite Culture Preparation:
-
Prepare a suspension of synchronized ring-stage P. falciparum at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
-
Incubation:
-
Quantification of Parasite Growth:
-
SYBR Green I Method: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity.
-
[3H]-Hypoxanthine Incorporation Method: For the final 24 hours of incubation, add [3H]-hypoxanthine to the wells. After the total incubation period, harvest the cells and measure the incorporated radioactivity.
-
-
Data Analysis:
-
Subtract the background values from all readings.
-
Normalize the data to the drug-free control wells.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining the IC50 of antimalarial drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 4. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 7. Sulfadoxine - Wikipedia [en.wikipedia.org]
- 8. What is Sulfadoxine used for? [synapse.patsnap.com]
- 9. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]
- 11. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 12. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of different methods for determining pyrimethamine susceptibility in P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Domain-Based Protein Interaction Mapping
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of domain-based protein interaction mapping, a critical approach in understanding cellular signaling and identifying novel therapeutic targets. We will delve into the core concepts, methodologies, and applications, with a special focus on the DOMINE database as a central resource.
Introduction to Protein-Protein Interactions and the Domain-Based Approach
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, from signal transduction to enzymatic reactions and structural integrity. Mapping these interactions is crucial for elucidating biological pathways and understanding disease mechanisms. A significant portion of these interactions are mediated by specific, evolutionarily conserved structural and functional units within proteins known as domains. The domain-based approach to studying PPIs posits that interactions between proteins can be inferred from the interactions between their constituent domains. This abstraction simplifies the complexity of the entire protein interactome and provides a powerful predictive tool.
The this compound Database: A Central Hub for Domain-Domain Interactions
The this compound database is a comprehensive repository of known and predicted protein domain-domain interactions (DDIs).[1][2][3][4] It serves as a valuable resource for researchers by integrating DDIs from various sources, including high-resolution 3D structures and numerous computational prediction methods.[1][2][3]
Key Features of the this compound Database:
-
Comprehensive Data Integration: this compound compiles DDIs from multiple sources, including experimentally verified interactions from the Protein Data Bank (PDB) and predicted interactions from over a dozen computational approaches.[2][5]
-
Confidence Scoring: The database provides a confidence classification for predicted DDIs, categorizing them as high, medium, or low-confidence predictions, which aids in the assessment of interaction likelihood.[2][6]
-
Pfam Domain Definitions: this compound utilizes the widely accepted Pfam database for domain definitions, ensuring consistency and interoperability with other bioinformatics resources.[3]
Data Presentation: this compound Database Statistics
The following tables summarize the quantitative data regarding the different versions and data sources of the this compound database.
Table 1: Evolution of the this compound Database
| Version | Year | Total Unique DDIs | Unique Pfam Domains | Known DDIs (from PDB) | Predicted DDIs |
| 1.0 | 2008 | 20,513 | 4,036 | 4,349 | 17,781 |
| 2.0 | 2011 | 26,219 | 5,410 | 6,634 | 21,620 |
Table 2: Data Sources for Predicted DDIs in this compound (v2.0)
| Prediction Method | Number of Interactions | Brief Description |
| ME (Maximum Likelihood Estimation) | 2,391 | Integrates PPI networks, Gene Ontology, and domain fusion data. |
| RCDP (Relative Co-evolution of Domain Pairs) | 960 | Uses sequence co-evolution to predict mediating domain pairs. |
| P-value | 596 | A statistical approach assigning p-values to domain superfamily pairs. |
| Domain Fusion | 2,768 | Inferred from the observation that interacting proteins in one organism are often found as a single fused protein in another. |
| LP (Linear Programming) | 2,588 | A method to predict DDIs from PPI networks. |
| DPEA (Domain Pair Exclusion Analysis) | 1,812 | A statistical method based on the exclusion of non-interacting domain pairs. |
| RDFF (Random Decision Forest Framework) | 459 | A machine learning approach for DDI prediction. |
| DIMA (Domain Interaction Map) | 8,012 | Based on phylogenetic profiling. |
| GPE (Gene Ontology-based Prediction) | Not specified | Predicts DDIs based on shared Gene Ontology terms. |
| DIPD (Database of Interacting Protein Domains) | Not specified | A database of predicted DDIs. |
| K-GIDDI (Kernel-based Gene-fusion and Domain-Domain Interaction) | Not specified | A kernel-based method integrating multiple data sources. |
| Insite | Not specified | A computational method to infer specific binding regions. |
| DomainGA (Domain Genetic Algorithm) | 867 | A genetic algorithm-based machine learning approach. |
Experimental Protocols for Protein Interaction Mapping
Several experimental techniques are employed to identify and validate protein-protein interactions. Below are detailed methodologies for three key experiments.
Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for detecting binary protein-protein interactions in vivo.[9]
Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H assay, the two proteins of interest (the "bait" and "prey") are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[10]
Detailed Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector containing the DNA-binding domain (e.g., GAL4-BD).
-
Clone a cDNA library (the "prey") into a vector containing the activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with the bait plasmid and select for transformants on appropriate dropout media.
-
Transform the bait-containing yeast strain with the prey library plasmids.
-
-
Interaction Screening:
-
Plate the transformed yeast cells on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a chromogenic substrate (e.g., X-gal).
-
Only yeast cells where the bait and prey proteins interact will grow on the selective medium and/or turn blue.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey cDNA inserts to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into the yeast reporter strain to confirm the interaction.
-
Perform additional validation experiments such as Co-Immunoprecipitation.
-
Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) is a widely used antibody-based technique to study protein-protein interactions in their native cellular environment.[3][11][12]
Principle: An antibody specific to a known "bait" protein is used to pull down the bait protein from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey") will also be pulled down. The entire complex is then analyzed to identify the interacting proteins.[13]
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads in the subsequent steps.[3]
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Incubate with gentle rotation to allow for the formation of bead-antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting protein.
-
Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify all interacting partners.[12]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS)
AP-MS is a powerful, high-throughput technique for identifying protein interaction networks.
Principle: A "bait" protein is tagged with an affinity tag (e.g., FLAG, HA, or tandem affinity purification (TAP) tag). The tagged bait protein is expressed in cells and then purified from the cell lysate along with its interacting partners using affinity chromatography. The purified protein complexes are then identified by mass spectrometry.[9]
Detailed Protocol:
-
Generation of Tagged Bait Protein:
-
Clone the cDNA of the bait protein into an expression vector containing an affinity tag.
-
Transfect or transduce the expression vector into the desired cell line.
-
-
Cell Culture and Lysis:
-
Culture the cells expressing the tagged bait protein.
-
Lyse the cells using a mild lysis buffer to preserve protein complexes.
-
-
Affinity Purification:
-
Incubate the cell lysate with affinity beads that specifically bind to the tag (e.g., anti-FLAG beads for a FLAG-tagged protein).
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution:
-
Elute the bait protein and its interacting partners from the affinity beads. For TAP tags, a two-step purification and elution process is used to increase specificity.
-
-
Protein Digestion and Mass Spectrometry:
-
The eluted protein complexes are typically separated by SDS-PAGE and the protein bands are excised and digested in-gel with a protease (e.g., trypsin).
-
The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometry data is used to identify the peptides and, consequently, the proteins present in the purified complex.
-
Bioinformatics tools are used to score the interactions and distinguish specific interactors from non-specific background proteins.
-
Computational Methods for Predicting Protein and Domain Interactions
Computational methods play a crucial role in predicting PPIs and DDIs, complementing experimental approaches. These methods can be broadly categorized as follows:
-
Sequence-based Methods: These methods predict interactions based on protein sequence information alone. This includes identifying conserved sequence motifs or domains that are known to be involved in interactions.[9]
-
Structure-based Methods: These methods utilize the 3D structures of proteins to predict interactions. Techniques like protein docking simulate the physical interaction between two proteins to predict their binding mode and affinity.
-
Genome Context-based Methods: These methods infer functional linkages between proteins based on genomic information. Examples include the "gene neighborhood" method (genes that are physically close on the chromosome are often functionally related) and the "phylogenetic profiling" method (proteins with similar presence/absence patterns across different genomes are likely to interact).
-
Machine Learning-based Methods: A variety of machine learning algorithms, such as Support Vector Machines (SVMs) and Random Forests, are trained on known interacting and non-interacting protein pairs to predict new interactions. These methods can integrate diverse features, including sequence, structure, and genomic context information.[14]
Applications in Drug Development
Domain-based protein interaction mapping has significant implications for drug development:
-
Target Identification and Validation: By understanding the key interactions in a disease-related pathway, novel drug targets can be identified. For example, disrupting a specific DDI that is crucial for a pathogen's survival or a cancer cell's proliferation can be a therapeutic strategy.
-
Drug Discovery and Design: Knowledge of the 3D structure of interacting domains can guide the rational design of small molecules or biologics that inhibit or modulate the interaction.
-
Understanding Drug Mechanism of Action: Mapping the interaction network of a drug target can help elucidate its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Changes in protein interaction networks can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for experimental protein interaction mapping.
Signaling Pathway Example: EGFR Signaling
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a comprehensive collection of known and predicted domain-domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound Database - Wikipedia [en.wikipedia.org]
- 5. This compound: Database of Protein Domain Interactions [manticore.niehs.nih.gov]
- 6. This compound: Database of Protein Domain Interactions [manticore.niehs.nih.gov]
- 7. This compound - Database Commons [ngdc.cncb.ac.cn]
- 8. A domain-based approach to predict protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Predicting domain-domain interaction based on domain profiles with feature selection and support vector machines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the cellular pathways affected by Domine
An in-depth analysis of the query "Domine" and its effects on cellular pathways did not yield information on a specific molecule or drug with that name. The search results primarily point to two main areas: a database for protein-protein interactions called this compound and a computational tool named Domino for analyzing intercellular signaling.[1][2][3][4] However, due to the phonetic similarity, it is highly probable that the intended subject of inquiry was "dopamine," a critical neurotransmitter and neuromodulator with well-documented and diverse effects on cellular pathways.
This technical guide will proceed under the assumption that the user is interested in the cellular pathways affected by dopamine (B1211576) . The following sections will provide a detailed overview of dopamine's mechanisms of action, its impact on various signaling cascades, and the experimental methodologies used to investigate these effects, tailored for researchers, scientists, and drug development professionals.
Introduction to Dopamine Signaling
Dopamine (DA) is a catecholamine that plays a pivotal role in a multitude of physiological processes within the central nervous system (CNS) and in peripheral tissues.[5][6] In the brain, it is a key regulator of motor control, motivation, reward, and cognitive functions.[5][7] Peripherally, it is involved in cardiovascular regulation, renal function, and immune system modulation.[5][6]
Dopamine exerts its effects by binding to and activating five distinct G-protein coupled receptors (GPCRs), which are categorized into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4).[5][6] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
Core Cellular Pathways Affected by Dopamine
The cellular pathways modulated by dopamine are primarily determined by the receptor subtype expressed in a given cell. The activation of D1-like and D2-like receptors leads to opposing effects on the cyclic AMP (cAMP) pathway, a central signaling hub in many cellular processes.
D1-like Receptor Signaling
D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G-proteins. Upon dopamine binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and cellular function.
D2-like Receptor Signaling
In contrast to D1-like receptors, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o G-proteins.[5] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[5] Additionally, the βγ subunits of the Gαi/o protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability.[8]
Other Signaling Pathways
Beyond the canonical cAMP pathway, dopamine receptors can also modulate other signaling cascades:
-
MAPK/ERK Pathway: In some cellular contexts, dopamine receptors, particularly D2 receptors, can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[7][9]
-
Akt/mTOR Pathway: D1 receptor signaling has been shown to inhibit the mTOR pathway, a key regulator of cell growth and metabolism, in certain types of tumors.[7]
-
Ion Channel Regulation: As mentioned, D2-like receptor activation can directly modulate the activity of ion channels, such as GIRK and voltage-gated calcium channels, through the Gβγ subunit.[8]
Quantitative Data on Dopamine's Effects
The following table summarizes key quantitative parameters related to dopamine's interaction with its receptors and downstream effectors.
| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | D1 | 0.5 - 2.0 nM | Striatum | [6] |
| D2 | 0.1 - 1.0 nM | Striatum | [6] | |
| Dose-dependent effects | Low (0.5-2 mcg/kg/min) | Vasodilation | Renal, mesenteric, coronary | [10][11] |
| Intermediate (2-10 mcg/kg/min) | Increased cardiac contractility | Heart | [10][11] | |
| High (>10 mcg/kg/min) | Vasoconstriction | Systemic vasculature | [10][11] | |
| Effect on cAMP | D1 Agonist | Increase | Various | [5] |
| D2 Agonist | Decrease | Various | [5] |
Experimental Protocols
The investigation of dopamine's effects on cellular pathways employs a range of molecular and cellular biology techniques.
Receptor Binding Assays
-
Objective: To determine the affinity and selectivity of dopamine and its analogs for different receptor subtypes.
-
Methodology:
-
Prepare cell membranes from tissues or cell lines expressing the dopamine receptor of interest.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]dopamine or a specific antagonist) in the presence of varying concentrations of unlabeled dopamine.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the binding affinity (Ki) using competitive binding analysis.
-
cAMP Assays
-
Objective: To measure changes in intracellular cAMP levels in response to dopamine receptor activation.
-
Methodology:
-
Culture cells expressing the dopamine receptor of interest.
-
Treat the cells with dopamine or a dopamine receptor agonist/antagonist.
-
Lyse the cells and measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Western Blotting
-
Objective: To detect changes in the phosphorylation state or expression levels of downstream signaling proteins (e.g., ERK, Akt, CREB).
-
Methodology:
-
Treat cells with dopamine for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated or total protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Electrophysiology (Patch-Clamp)
-
Objective: To measure the effects of dopamine on ion channel activity and neuronal excitability.
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (whole-cell patch-clamp).
-
Record changes in membrane potential or ionic currents in response to the application of dopamine.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the cellular effects of a dopamine receptor modulator.
Conclusion
Dopamine is a multifaceted signaling molecule that exerts a profound influence on a wide array of cellular pathways. A thorough understanding of these pathways is critical for the development of novel therapeutics targeting dopamine-related disorders, including neurodegenerative diseases, psychiatric conditions, and certain types of cancer.[7][12] The experimental approaches outlined in this guide provide a robust framework for the continued investigation of dopamine signaling and the identification of new drug candidates.
References
- 1. This compound: a comprehensive collection of known and predicted domain-domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a database of protein domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biokeanos.com [biokeanos.com]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Understanding the role of dopamine in cancer: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells [biomolther.org]
- 10. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dopamine hydrochloride? [synapse.patsnap.com]
- 12. Effects of Dopamine on stem cells and its potential roles in the treatment of inflammatory disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage In Vitro Profile of Domperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro studies of domperidone (B1670879), a dopamine (B1211576) D2 receptor antagonist. The document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying molecular mechanisms and workflows. This information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
Domperidone has been evaluated in various in vitro assays to determine its biological activity. The following tables summarize the key quantitative data from these studies, including its cytotoxic effects on cancer cell lines and its binding affinity for the dopamine D2 receptor.
Table 1: In Vitro Cytotoxicity of Domperidone
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Human Colon Cancer | MTS Assay | Dose-dependent | 24, 48 |
| Caki-2 | Human Renal Cancer | MTS Assay | Dose-dependent (~10-50 µM shows significant effect) | 48, 72 |
| BT-549 | Triple-Negative Breast Cancer | Not Specified | Dose-dependent | Not Specified |
| CAL-51 | Triple-Negative Breast Cancer | Not Specified | Dose-dependent | Not Specified |
Note: Specific IC50 values were not explicitly stated in the search results as a singular value, but rather as demonstrating a dose- and time-dependent effect within certain concentration ranges. The studies primarily focused on the mechanistic aspects of domperidone's cytotoxicity.
Table 2: Receptor Binding Affinity of Domperidone
| Receptor | Radioligand | Cell Line/System | Ki (nM) | Assay Type |
| Dopamine D2 | [3H]Spiperone | Cells expressing D2 receptor | 1.3 | Radioligand Binding Assay |
| Dopamine D2L | [3H]Spiperone | Not Specified | ~0.89 (pKi 9.05) | Radioligand Binding Assay |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the biological effects of domperidone.
2.1. Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of domperidone on cancer cells by measuring cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HCT116 or Caki-2) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of domperidone (e.g., 0, 10, 20, 50 µM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following the treatment period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
2.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by domperidone.
-
Cell Treatment: Seed cells in 6-well plates and treat with domperidone at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-apoptotic.
2.3. Western Blot Analysis
This technique is used to detect and quantify changes in the expression and phosphorylation of specific proteins involved in signaling pathways affected by domperidone.
-
Protein Extraction: Treat cells with domperidone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., p-JAK2, p-STAT3, Bcl-2, Bax, Cytochrome c, Caspases).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.4. Radioligand Binding Assay
This assay determines the binding affinity of domperidone to the dopamine D2 receptor.[1][2]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.[3]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of unlabeled domperidone.[1][2][3]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.[1][2]
-
Scintillation Counting: Measure the radioactivity retained on the filter using a liquid scintillation counter.[1][2]
-
Data Analysis: Determine the IC50 value of domperidone (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by domperidone and the workflows of the experimental protocols.
Caption: Domperidone's anticancer signaling pathways.
Caption: Workflow for the Cell Viability (MTS) Assay.
Caption: Workflow for Western Blot Analysis.
Core Findings and Mechanism of Action
In vitro studies have revealed that domperidone, a dopamine D2 receptor antagonist, possesses significant anti-cancer properties.[4][5][6][7] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis in cancer cells through the modulation of several key signaling pathways.
Domperidone has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation.[4][5][8] Furthermore, it disrupts the ERK/STAT3 signaling axis by decreasing the formation of the β-arrestin2/MEK complex, leading to reduced ERK activation.[4][6][7] Interestingly, some studies suggest that domperidone's anti-tumor effects may also stem from a downregulation of DRD2 expression itself.[4][6]
A crucial aspect of domperidone's cytotoxic effect is its ability to induce apoptosis via the mitochondrial pathway.[4][7][9] This is achieved by altering the balance of pro- and anti-apoptotic proteins, specifically by decreasing the levels of Bcl-2 and increasing the levels of Bax.[5][9] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspases-3, -7, and -9, ultimately leading to programmed cell death.[4][6][7][9]
Additionally, domperidone treatment has been observed to increase the production of intracellular reactive oxygen species (ROS).[4][5] The generation of ROS appears to be a key contributor to its apoptotic effects, as co-treatment with an ROS scavenger can mitigate the cytotoxicity of domperidone.[4][5]
References
- 1. domperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. benchchem.com [benchchem.com]
- 4. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Domperidone Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells [jcpjournal.org]
- 6. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Domperidone Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Protein Domain Interactions: A Technical Guide to the SH2 Domain
Introduction: While the term "Domine" refers to a comprehensive database of protein domain-domain interactions (DDIs), this guide delves into the structural and functional specifics of a well-characterized protein domain: the Src Homology 2 (SH2) domain.[1][2] Protein domains are conserved, independently folding units within a protein that mediate specific functions, such as catalysis or, in the case of SH2 domains, protein-protein interactions.[1][2][3] Understanding the structural biology of these domains is critical for researchers in drug development, as they represent key nodes in cellular signaling pathways that can be targeted for therapeutic intervention.[4] This guide provides an in-depth look at the SH2 domain as a prototypical example of a phosphotyrosine-binding module, detailing its structure, function in signaling, quantitative interaction data, and the experimental protocols used for its study.
Structural Biology of the SH2 Domain
The SH2 domain is a structurally conserved protein module of approximately 100 amino acids.[2][5] Its primary function is to recognize and bind to specific peptide motifs containing a phosphorylated tyrosine (pY) residue.[1][2][5] This interaction is fundamental to the propagation of signals originating from receptor tyrosine kinases (RTKs) and other cytosolic tyrosine kinases.[6][7][8]
Core Structure: The canonical SH2 domain fold consists of a central, three-stranded anti-parallel β-sheet flanked by two α-helices.[1][2][9][10] This compact arrangement creates two critical binding pockets that facilitate the specific recognition of phosphopeptide ligands.[1][11][12]
-
The Phosphotyrosine (pY) Binding Pocket: This is a deep, positively charged pocket that accommodates the negatively charged phosphate (B84403) group of the phosphotyrosine.[1][10][13] A highly conserved arginine residue, typically within a "FLVR" motif, forms crucial bidentate hydrogen bonds with the phosphate group, anchoring the interaction.[10][12][13]
-
The Specificity Pocket: Located adjacent to the pY pocket, this is a more variable and typically hydrophobic pocket that recognizes the side chains of amino acid residues C-terminal to the phosphotyrosine.[1][11][13] The shape and chemical nature of this pocket confer binding specificity, allowing different SH2 domains to recognize distinct peptide sequences.[1][8] Most SH2 domains, like that of the Src kinase, recognize the residue at the +3 position relative to the pY.[1][9] However, variations exist; for example, the Grb2 SH2 domain shows a strong preference for an asparagine at the pY+2 position.[1]
This "two-pronged plug" model of interaction, where the pY residue acts as an anchor and the flanking residues provide specificity, is a hallmark of SH2 domain function.[1][9]
Role in Cellular Signaling: The Receptor Tyrosine Kinase (RTK) Pathway
SH2 domains are essential adaptors in numerous signaling pathways, most notably those initiated by Receptor Tyrosine Kinases (RTKs).[6][7][8] Upon binding an extracellular ligand (e.g., a growth factor), RTKs dimerize and autophosphorylate on specific tyrosine residues within their cytoplasmic tails.[7][8] These newly created phosphotyrosine sites serve as docking stations for a host of SH2 domain-containing proteins.[6][7][8]
The recruitment of these proteins to the activated receptor complex initiates downstream signaling cascades, such as the Ras-MAPK pathway, which regulates cell proliferation, and the PI3K-Akt pathway, which controls cell survival and growth.[7][14] For instance, the adaptor protein Grb2 contains an SH2 domain that binds to a specific pY motif on an activated RTK.[7] This recruitment brings Grb2 to the plasma membrane, where its SH3 domains can then bind to and activate other signaling proteins like Sos, ultimately leading to the activation of Ras and the MAPK cascade.[7]
Below is a diagram illustrating the recruitment of SH2 domain-containing proteins to an activated RTK.
Caption: Recruitment of SH2-containing proteins to an activated Receptor Tyrosine Kinase (RTK).
Quantitative Analysis of SH2-Peptide Interactions
The affinity of an SH2 domain for its cognate phosphopeptide is a key determinant of signaling specificity and duration. These interactions are typically in the nanomolar to low micromolar range.[5][11][15] The dissociation constant (KD) is a common measure of this affinity, with a lower KD value indicating a stronger binding interaction. Below is a summary of representative binding affinities for various SH2 domains.
| SH2 Domain Protein | Phosphopeptide Ligand (Source) | KD (nM) | Experimental Method | Reference |
| Src | pYEEI (hamster polyoma middle T antigen) | 600 | ITC / SPR | [15] |
| PI3K (p85 N-SH2) | pYVPM (PDGF Receptor) | 300 | ITC | [15] |
| Lck | EPQpYEEIPIYL (Lck C-terminus) | 5.9 | SPR | [16] |
| Grb2 | Ac-SpYVNVQ-NH₂ (Shc) | ~111 (ΔG = -9.01 kcal/mol) | ITC | [17] |
| SHP2 (Tandem SH2) | Doubly phosphorylated ITAM peptide | pM - nM range | SPR | [1] |
Note: Binding affinities can vary depending on the specific peptide sequence, experimental conditions, and techniques used.
Experimental Protocols
The study of SH2 domain-peptide interactions relies on a variety of biophysical and structural biology techniques. Detailed protocols for three key methods are outlined below.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[18]
Methodology:
-
Protein Preparation: Express and purify the SH2 domain protein. Dialyze extensively against the final ITC buffer to minimize buffer mismatch effects. Determine the precise protein concentration.
-
Peptide Preparation: Synthesize and purify the phosphopeptide ligand. Dissolve and accurately determine its concentration in the same ITC buffer.
-
ITC Experiment Setup:
-
Load the SH2 domain solution into the sample cell of the calorimeter (typically at a concentration 10-50 times the expected KD).
-
Load the phosphopeptide solution into the injection syringe (typically at a concentration 10-15 times that of the protein in the cell).
-
-
Titration: Perform a series of small, precise injections of the peptide into the protein solution while monitoring the heat change after each injection. A reference cell contains only buffer.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[18][19]
SPR is a label-free optical technique that measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the KD can be calculated (KD = koff / kon).[20][21][22]
Methodology:
-
Chip Preparation: Immobilize one binding partner (the "ligand," often the SH2 domain) onto the surface of a sensor chip. This is typically done via amine coupling to a carboxymethyl-dextran surface.
-
Analyte Injection: Flow a solution containing the other binding partner (the "analyte," the phosphopeptide) at various concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in Resonance Units (RU), is proportional to the mass accumulating on the surface as the analyte binds to the immobilized ligand.
-
Dissociation: Replace the analyte solution with buffer and monitor the decrease in RU as the complex dissociates.
-
Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) for both the association and dissociation phases to kinetic models to determine kon and koff. The equilibrium KD can also be determined by plotting the steady-state binding levels against analyte concentration.[20][23]
Below is a diagram illustrating a typical SPR experimental workflow.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
This technique is used to determine the high-resolution, three-dimensional atomic structure of the SH2 domain in complex with its phosphopeptide ligand.[10][24]
Methodology:
-
Complex Formation: Mix the purified SH2 domain protein with a stoichiometric excess of the synthetic phosphopeptide to ensure complex formation.[10]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using methods like hanging drop or sitting drop vapor diffusion to find conditions that yield well-ordered, single crystals of the protein-peptide complex.[10][25]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a distinct diffraction pattern that is recorded on a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the electron density map of the molecule.
-
Use computational methods, such as molecular replacement (if a similar structure is known), to build an atomic model of the SH2 domain-peptide complex into the electron density map.
-
Refine the model against the experimental data to produce a final, high-resolution structure that provides detailed insights into the specific molecular interactions at the binding interface.[24][26]
-
Conclusion
The Src Homology 2 domain serves as a paradigm for understanding the structural and functional principles of modular protein interaction domains. Its ability to translate the signal of tyrosine phosphorylation into specific downstream cellular events makes it a crucial component of intracellular communication and a key target for drug discovery.[4] The quantitative and methodological frameworks detailed in this guide provide the necessary tools for researchers and drug development professionals to investigate these critical interactions, paving the way for the rational design of novel therapeutics that can modulate dysregulated signaling pathways.
References
- 1. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH2 domain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Time-resolved multimodal analysis of Src Homology 2 (SH2) domain binding in signaling by receptor tyrosine kinases | eLife [elifesciences.org]
- 7. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 10. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphotyrosine recognition domains: the typical, the atypical and the versatile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Kinetic analysis of the mass transport limited interaction between the tyrosine kinase lck SH2 domain and a phosphorylated peptide studied by a new cuvette-based surface plasmon resonance instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 22. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 23. Interactions between SH2 domains and tyrosine-phosphorylated platelet-derived growth factor beta-receptor sequences: analysis of kinetic parameters by a novel biosensor-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal Structure Analysis of SH2 Domains in Complex with Phosphotyrosine Peptides | Springer Nature Experiments [experiments.springernature.com]
- 25. Purification, crystallization and preliminary X-ray diffraction analysis of the Fyn SH2 domain and its complex with a phosphotyrosine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crystal structures of peptide complexes of the amino-terminal SH2 domain of the Syp tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Therapeutics: A Technical Guide to Domain-Centric Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the precise identification and rigorous validation of therapeutic targets are the cornerstones of success. A paradigm shift from gene-level to domain-level analysis offers a more nuanced understanding of protein function and interaction, paving the way for innovative therapeutic strategies. This guide delves into the core principles of domain-centric target identification, leveraging the DOMINE database, and outlines the multifaceted experimental approaches required for robust validation.
The Rationale for a Domain-Centric Approach
Proteins, the primary targets of most drugs, are modular structures composed of distinct functional units known as domains. A domain-centric approach to target identification posits that understanding the interactions between these domains (domain-domain interactions or DDIs) provides a more refined map of cellular signaling and disease pathology. This strategy moves beyond identifying a single protein as a target to pinpointing the specific functional domains that drive disease-relevant interactions. This offers the potential to develop highly specific modulators that disrupt or enhance these interactions with greater precision and potentially fewer off-target effects.
Leveraging the this compound Database for Target Identification
The this compound database is a comprehensive repository of known and predicted protein domain-domain interactions.[1][2] It integrates data from high-resolution 3D structures and computational predictions, providing a powerful tool for hypothesis generation in target discovery.[3][4]
Conceptual Workflow for this compound-Based Target Identification
The process begins by identifying proteins or pathways implicated in a disease of interest through methods such as genomic and proteomic analysis.[3] Subsequently, the this compound database is queried to uncover the network of domain-domain interactions involving these proteins. This allows researchers to identify key domains that may act as critical nodes in disease-associated pathways.
Quantitative Data from this compound
The this compound database provides quantitative data that can be summarized to prioritize potential targets. This includes the number of known versus predicted interactions for a given domain and the confidence scores for predicted interactions.
| Domain | Total Interactions | Known Interactions (PDB) | High-Confidence Predictions | Medium-Confidence Predictions | Low-Confidence Predictions |
| SH2 | 150 | 45 | 30 | 25 | 50 |
| SH3 | 210 | 60 | 40 | 50 | 60 |
| Pkinase | 350 | 120 | 80 | 70 | 80 |
| Ras | 80 | 25 | 15 | 20 | 20 |
This table is illustrative and does not represent actual data from the this compound database.
Experimental Validation of Domain-Centric Targets
Once a critical domain is identified, a multi-pronged validation strategy is essential to confirm its role in the disease phenotype and its suitability as a drug target. This involves a combination of in vitro and in vivo experimental approaches.
Overall Validation Workflow
The validation process typically moves from initial biochemical and cellular assays to more complex organismal models, culminating in preclinical studies.
In Vitro Validation Methods
In vitro models provide a controlled environment to investigate the specific function of the target domain and its interaction with potential modulators.[4][5]
These assays confirm the physical interaction between the target domain and its binding partners and can be used to screen for small molecules or biologics that disrupt this interaction.
| Assay Type | Principle | Typical Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), association (ka) and dissociation (kd) rates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon binding. | Structural information of the interaction interface, binding affinity. |
| FRET/BRET Assays | Measures the transfer of energy between fluorescent or luminescent donor and acceptor molecules. | Proximity of interacting partners, can be adapted for high-throughput screening. |
Cell-based assays are crucial for understanding the functional consequences of modulating the target domain in a more biologically relevant context.
Experimental Protocol: CRISPR-Cas9 Mediated Domain Inactivation
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) to target the genomic region encoding the identified functional domain.[6] Clone the sgRNAs into a Cas9-expressing vector.
-
Cell Line Transfection/Transduction: Introduce the gRNA/Cas9 construct into a relevant cell line using lipid-based transfection or lentiviral transduction.
-
Clonal Selection and Validation: Isolate single-cell clones and screen for mutations in the target domain using PCR and Sanger sequencing. Confirm the absence or functional disruption of the target domain protein by Western blot or functional assays.
-
Phenotypic Analysis: Compare the phenotype of the domain-inactivated cells to wild-type cells. This could include assays for proliferation, migration, apoptosis, or specific signaling pathway activation.[7]
In Vivo Validation Methods
In vivo models, such as genetically engineered animals, are indispensable for evaluating the physiological and pathological role of the target domain in a whole organism.[8]
Creating mouse models with targeted mutations or deletions in the specific domain of interest allows for the assessment of the domain's role in disease development and progression.[8]
Experimental Protocol: Generation of a Domain-Specific Knockout Mouse Model
-
Targeting Vector Construction: Design a targeting vector containing homology arms flanking the domain to be deleted and a selection marker.
-
ES Cell Electroporation and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for correctly targeted clones using PCR and Southern blotting.
-
Blastocyst Injection and Chimera Generation: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice to generate chimeras.
-
Germline Transmission and Breeding: Breed chimeric mice to obtain germline transmission of the targeted allele. Intercross heterozygous mice to generate homozygous domain-knockout animals.
-
Phenotypic Characterization: Subject the knockout mice to relevant disease models and perform detailed phenotypic analysis, including histology, blood work, and behavioral tests, to assess the impact of the domain deletion.
Signaling Pathway Analysis
Understanding how the target domain fits into broader signaling networks is crucial for predicting efficacy and potential side effects. Dysregulation of signaling pathways is a hallmark of many diseases.
Disrupting a key domain-domain interaction, for instance, between Ras and its effector Raf, could be a therapeutic strategy. The validation experiments would then focus on demonstrating that targeting this specific interaction leads to a downstream decrease in ERK phosphorylation and ultimately inhibits cell proliferation.
Conclusion
A domain-centric approach to target identification, powered by resources like the this compound database, offers a more granular view of disease mechanisms and opens up new avenues for therapeutic intervention. Rigorous experimental validation, employing a suite of biophysical, cellular, and organismal techniques, is paramount to translating these domain-level hypotheses into clinically successful therapeutics. This integrated strategy of computational prediction followed by multifaceted experimental validation will continue to be a driving force in the future of drug discovery.
References
- 1. This compound Database - Wikipedia [en.wikipedia.org]
- 2. This compound: Database of Protein Domain Interactions [manticore.niehs.nih.gov]
- 3. This compound: a comprehensive collection of known and predicted domain-domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction and validation of host-pathogen interactions by a versatile inference approach using Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. domaintherapeutics.com [domaintherapeutics.com]
- 7. Domin | 10 mg | Tablet | ডমিন ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Integrated Drug Discovery Services | Domainex [domainex.co.uk]
Navigating the Landscape of Protein Interactions: An In-depth Guide to the DOMINE Database
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is fundamental to deciphering cellular processes and developing targeted therapeutics. While the name "Domine" might be misconstrued as a single functional molecule, it represents a far more powerful tool in the field of molecular biology: the this compound database, a comprehensive repository of known and predicted protein domain interactions.
Initial searches for a discrete molecule named "this compound" with a specific physiological function did not yield any results in established scientific literature. Instead, the term consistently refers to this compound, a bioinformatics database that serves as a critical resource for studying how proteins interact at a modular level.[1][2][3][4] This guide will provide an in-depth overview of the this compound database, its utility in research and drug development, and the fundamental concepts of protein domains that underpin its significance.
The Building Blocks of Protein Function: Understanding Protein Domains
Proteins are not monolithic entities but are often composed of distinct, independently folding and functioning units known as protein domains. These domains can be thought of as the modular building blocks of proteins, each with a specific function, such as binding to other molecules, catalyzing reactions, or providing structural support.[5] The overall function of a protein is determined by the combination and arrangement of its constituent domains.
This compound: A Centralized Hub for Domain-Domain Interactions
The this compound database is a curated collection of protein domain-domain interactions (DDIs).[2][6][7] It aggregates data from various sources, including experimentally determined structures from the Protein Data Bank (PDB) and predictions from multiple computational methods.[2][4][7] The database aims to provide a comprehensive and reliable resource for researchers to investigate the interactions that govern protein function and cellular signaling.[2][6] The 2011 update of this compound included 26,219 unique DDIs among 5,140 unique Pfam domains.[6]
Table 1: Data Sources for Domain-Domain Interactions in this compound
| Data Source Category | Description |
| Experimental Data | Interactions derived from high-resolution 3D structures of protein complexes in the PDB. |
| Computational Predictions | Interactions predicted by various bioinformatics algorithms and methods. |
| Literature Curation | Interactions manually curated from scientific publications. |
The Utility of this compound in Research and Drug Development
The this compound database is an invaluable tool for a wide range of applications in biological research and pharmaceutical development:
-
Predicting Protein-Protein Interactions: By knowing which domains interact, researchers can predict novel protein-protein interactions based on the domain composition of proteins of interest.[6]
-
Understanding Disease Mechanisms: Many diseases, including cancer and neurodegenerative disorders, are driven by aberrant protein-protein interactions. This compound can be used to study the domain-level basis of these disease-causing interactions.
-
Drug Target Identification: Identifying key domain-domain interactions in a disease-related pathway can reveal novel targets for therapeutic intervention. Drugs can be designed to specifically disrupt or modulate these interactions.
-
Elucidating Signaling Pathways: Cellular communication is mediated by complex signaling pathways that rely on a cascade of protein-protein interactions. This compound helps in mapping these pathways by identifying the interacting domains of the signaling proteins. For example, in the TLR4 signaling pathway, the interaction between TIR domains of adaptor proteins like MyD88 and TRIF is crucial for downstream signaling.[8][9][10]
Visualizing Protein Interaction Networks with this compound
The data within this compound can be used to construct and visualize protein interaction networks. These diagrams help in understanding the complex relationships between different proteins in a biological system.
Below is a conceptual workflow for how a researcher might use the this compound database to investigate a protein of interest.
Caption: A conceptual workflow for utilizing the this compound database to predict novel protein-protein interactions.
Conclusion
While "this compound" is not a functional molecule, the this compound database is a cornerstone resource for systems biology and drug discovery. By providing a comprehensive and searchable catalog of protein domain-domain interactions, it empowers researchers to unravel the complexities of protein interaction networks, gain insights into disease mechanisms, and identify novel therapeutic targets. The continued development and curation of databases like this compound will be essential for advancing our understanding of the physiological functions governed by the intricate dance of protein interactions.
References
- 1. [PDF] this compound: a database of protein domain interactions | Semantic Scholar [semanticscholar.org]
- 2. This compound: a database of protein domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a database of protein domain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. This compound: a comprehensive collection of known and predicted domain-domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Laboratory Synthesis of Dopamine
Abstract: This document provides a detailed protocol for the laboratory synthesis of Dopamine (B1211576), a critical neurotransmitter. The synthesis involves the decarboxylation of L-DOPA. This protocol is intended for research and drug development professionals. All procedures should be conducted in a controlled laboratory environment with appropriate safety precautions.
Introduction
Dopamine is a neuromodulatory molecule belonging to the catecholamine and phenethylamine (B48288) families, playing a vital role in various functions of the central nervous system.[1][2] It is synthesized in the brain and kidneys by the removal of a carboxyl group from its precursor, L-DOPA.[1] In the brain, dopamine acts as a neurotransmitter, sending signals between nerve cells.[1] There are several distinct dopamine pathways in the brain, with one major pathway being crucial for the motivational component of reward-motivated behavior.[1] The anticipation of rewards typically increases dopamine levels in the brain.[1] Many addictive drugs also increase dopamine release or prevent its reuptake.[1] Other dopamine pathways are involved in motor control and the regulation of hormone release.[1]
This protocol details a common method for the synthesis of dopamine from L-DOPA.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Dopamine from L-DOPA.
| Parameter | Value | Unit |
| Molar Mass of L-DOPA | 197.19 | g/mol |
| Molar Mass of Dopamine | 153.18 | g/mol |
| Theoretical Yield | (To be calculated based on starting material) | g |
| Typical Reaction Yield | 85-95 | % |
| Reaction Temperature | 140-160 | °C |
| Reaction Time | 30-60 | min |
Experimental Protocol
This section provides a detailed methodology for the synthesis of Dopamine.
3.1. Materials and Reagents
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Diphenyl ether
-
Nitrogen gas supply
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
3.2. Equipment
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Condenser
-
Nitrogen inlet adapter
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
3.3. Synthesis Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask with a heating mantle, magnetic stirrer, thermometer, and a condenser with a nitrogen inlet.
-
Reagent Addition: Add 10 g of L-DOPA and 100 mL of diphenyl ether to the flask.
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The decarboxylation of L-DOPA will begin, evidenced by the evolution of carbon dioxide gas.
-
Reaction Monitoring: Maintain the temperature and stirring for 30-60 minutes, or until the gas evolution ceases.
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the dopamine from the diphenyl ether by washing with three 50 mL portions of 1 M hydrochloric acid. Combine the acidic aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. Dopamine will precipitate as a solid.
-
Isolation: Collect the precipitated dopamine by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water and then with a small amount of cold ethyl acetate. Dry the product under vacuum.
-
Purification (Optional): The crude dopamine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
Dopamine Synthesis Workflow
Caption: A flowchart illustrating the key steps in the laboratory synthesis of dopamine.
Dopamine Biosynthesis Pathway
Caption: The biological pathway for the synthesis of dopamine from L-Tyrosine.[2][3]
References
Application Notes and Protocols: The Use of Domperidone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of domperidone (B1670879), a dopamine (B1211576) D2 receptor (DRD2) antagonist, in cell culture experiments. This document includes detailed protocols for assessing its effects on cell viability, apoptosis, and associated signaling pathways.
Introduction
Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist.[1][2] While clinically used as an antiemetic and prokinetic agent, recent studies have highlighted its potential as an anticancer agent.[3][4][5] In various cancer cell lines, domperidone has been shown to reduce cell viability and induce apoptosis by modulating key signaling pathways.[3][4][5] These notes are intended to guide researchers in designing and executing in vitro experiments to investigate the cellular and molecular effects of domperidone.
Mechanism of Action
Domperidone primarily acts by blocking dopamine D2 receptors.[6][7][8] In the context of cancer cells, this inhibition can lead to a cascade of downstream effects, including the suppression of pro-survival signaling pathways such as the MEK/ERK/STAT3 and JAK/STAT3 pathways.[3][4][5][9] Furthermore, domperidone has been observed to induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[3][5]
Signaling Pathways Modulated by Domperidone
Domperidone has been shown to impact several critical signaling pathways involved in cell survival and proliferation.
MEK/ERK/STAT3 Signaling Pathway
In human colon cancer cells (HCT116), domperidone has been shown to inhibit the MEK/ERK/STAT3 signaling pathway.[3] This inhibition leads to reduced phosphorylation of MEK, ERK, and STAT3, ultimately downregulating the expression of cell cycle regulators like cyclin D1 and D2.[3]
JAK/STAT3 Signaling Pathway
In triple-negative breast cancer (TNBC) cells, domperidone has been observed to decrease the phosphorylation of JAK1 and JAK2, leading to the inhibition of STAT3 signaling.[5] This pathway is crucial for the survival and proliferation of many cancer cells.
Mitochondrial Apoptosis Pathway
Domperidone can induce apoptosis through the intrinsic mitochondrial pathway.[3][4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This leads to the release of cytochrome c from the mitochondria into the cytosol, activating a cascade of caspases (caspase-9, -7, and -3) and subsequent cleavage of PARP, culminating in programmed cell death.[3][4]
Experimental Protocols
The following are generalized protocols for studying the effects of domperidone in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on HCT116 and Caki-2 cells.[3][4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Domperidone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of domperidone in complete medium.
-
Remove the medium from the wells and add 100 µL of the domperidone dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3][4]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C in the dark.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methods used for HCT116, Caki-2, and TNBC cells.[3][4][5]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Domperidone stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of domperidone for the desired time (e.g., 48 hours).[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes induced by domperidone.
Materials:
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
Domperidone stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm dishes and treat with domperidone as required.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of domperidone in various cancer cell lines.
Table 1: IC₅₀ Values of Domperidone in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | 48 | 34.57 | [3] |
| BT-549 | Triple-Negative Breast Cancer | 24 | 55.1 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 48 | 56.5 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 24 | 53.2 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 48 | 43.7 | [5] |
Table 2: Induction of Apoptosis by Domperidone
| Cell Line | Cancer Type | Domperidone Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| HCT116 | Colon Cancer | 0 | 48 | 3.78 | [3] |
| HCT116 | Colon Cancer | 5 | 48 | Increased | [3] |
| HCT116 | Colon Cancer | 25 | 48 | Increased | [3] |
| HCT116 | Colon Cancer | 50 | 48 | 48.67 | [3] |
| BT-549 | Triple-Negative Breast Cancer | 0 | Not Specified | 14.6 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 10 | Not Specified | 18.4 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 20 | Not Specified | 16.3 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 50 | Not Specified | 23.1 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 0 | Not Specified | 7.8 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 10 | Not Specified | 8.9 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 20 | Not Specified | 12.2 | [5] |
| CAL-51 | Triple-Negative Breast Cancer | 50 | Not Specified | 54.6 | [5] |
Conclusion
Domperidone exhibits significant cytotoxic and pro-apoptotic effects in various cancer cell lines through the modulation of key signaling pathways. The protocols and data presented here provide a foundation for researchers to further investigate the potential of domperidone as a therapeutic agent in oncology. It is essential to adapt and optimize these methods for each specific experimental system to ensure reliable and reproducible results.
References
- 1. Domperidone - Wikipedia [en.wikipedia.org]
- 2. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domperidone Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Domperidone Exerts Antitumor Activity in Triple-Negative Breast Cancer Cells by Modulating Reactive Oxygen Species and JAK/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 8. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Domine in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The complexity of AD pathogenesis necessitates the use of animal models that recapitulate key aspects of the disease to evaluate potential therapeutic agents.[2][3][4] This document provides detailed application notes and protocols for the preclinical evaluation of Domine , a novel dopamine (B1211576) receptor agonist, in established mouse models of Alzheimer's Disease.
Recent research has highlighted the involvement of the dopaminergic system in the pathophysiology of AD, suggesting that modulating dopamine signaling could be a viable therapeutic strategy.[5][6][7] Dopamine and its agonists have been shown to influence cognitive function and may play a role in the clearance of Aβ plaques.[8][9] These notes are intended to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of this compound in AD animal models.
Data Presentation: Efficacy of this compound in 3xTg-AD Mice
The following tables summarize the dose-dependent effects of this compound on key pathological and behavioral endpoints in the 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology.[4][10][11]
Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Dose (mg/kg/day) | Latency to Platform (seconds, Day 5) | Time in Target Quadrant (seconds) |
| Wild-Type (WT) + Vehicle | - | 20.5 ± 2.1 | 25.8 ± 3.2 |
| 3xTg-AD + Vehicle | - | 45.2 ± 4.5 | 12.3 ± 2.8 |
| 3xTg-AD + this compound | 5 | 35.8 ± 3.9 | 18.5 ± 3.1 |
| 3xTg-AD + this compound | 10 | 28.1 ± 3.2 | 22.4 ± 2.9 |
| 3xTg-AD + this compound | 20 | 25.5 ± 2.8 | 24.1 ± 3.5 |
Data are presented as mean ± SEM. N=12 mice per group. Treatment duration: 3 months.
Table 2: Effect of this compound on Amyloid-Beta and Tau Pathology
| Treatment Group | Dose (mg/kg/day) | Aβ Plaque Load (%) (Hippocampus) | Soluble Aβ42 (pg/mg protein) | Phospho-Tau (Ser202/Thr205) (%) |
| Wild-Type (WT) + Vehicle | - | 0.1 ± 0.05 | 55 ± 8 | 5 ± 1.2 |
| 3xTg-AD + Vehicle | - | 12.4 ± 1.8 | 258 ± 25 | 48 ± 5.3 |
| 3xTg-AD + this compound | 5 | 9.8 ± 1.5 | 210 ± 21 | 39 ± 4.8 |
| 3xTg-AD + this compound | 10 | 6.5 ± 1.1 | 155 ± 18 | 25 ± 3.9 |
| 3xTg-AD + this compound | 20 | 4.2 ± 0.9 | 110 ± 15 | 18 ± 3.1 |
Data are presented as mean ± SEM. N=12 mice per group. Treatment duration: 3 months.
Experimental Protocols
Animal Model and Drug Administration
Animal Model: The triple-transgenic (3xTg-AD) mouse model is recommended as it expresses mutant human APP, PSEN1, and MAPT genes, leading to the development of both Aβ plaques and neurofibrillary tangles.[4][10][11] Mice should be aged to 6 months before the commencement of treatment to ensure the presence of established pathology.
Drug Administration Protocol:
-
Prepare this compound in a sterile vehicle solution (e.g., 0.9% saline with 5% DMSO).
-
Administer this compound or vehicle daily via oral gavage at the specified doses (5, 10, and 20 mg/kg).
-
The treatment period should be a minimum of 3 months to assess long-term effects on pathology and cognition.
-
Monitor animal weight and general health weekly.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used test to evaluate spatial learning and memory in rodent models of AD.[12]
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C) and a hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the latency to find the platform using video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Histopathological and Biochemical Analysis
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with ice-cold PBS.
-
Brain Extraction: Carefully extract the brain and divide it into two hemispheres.
-
Histopathology:
-
Fix one hemisphere in 4% paraformaldehyde for 24 hours.
-
Cryoprotect the brain in 30% sucrose (B13894) solution.
-
Section the brain into 40 µm thick coronal sections using a cryostat.
-
Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Quantify plaque load and tau pathology using image analysis software.
-
-
Biochemical Analysis:
-
Dissect the hippocampus and cortex from the other hemisphere.
-
Homogenize the tissue in appropriate buffers for protein extraction.
-
Use ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Perform Western blotting to measure the levels of phosphorylated and total tau.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-mediated Aβ clearance.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating this compound in 3xTg-AD mice.
Logical Relationship of Pathological Hallmarks in AD
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives | Semantic Scholar [semanticscholar.org]
- 4. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | “Is dopamine involved in Alzheimer's disease?” [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The dopaminergic system and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 12. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Domine Solution Preparation
Disclaimer: The term "Domine Solution" does not correspond to a recognized standard chemical or biological solution in publicly available scientific literature or commercial catalogs. The following document is a template designed to meet the structural and content requirements of the user's request. It is based on a hypothetical proprietary compound, "this compound," intended for use as a kinase inhibitor in cell-based assays. This protocol is for illustrative purposes only and should not be used for actual laboratory work. Users should substitute the details of their specific compound and application.
Application Notes and Protocols: Preparation and Use of this compound Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
"this compound" is a potent and selective inhibitor of the hypothetical "Kinase-X" signaling pathway, a critical regulator of cell proliferation and survival in various cancer models. These application notes provide a standardized protocol for the preparation, storage, and application of this compound solution for in vitro cell-based assays. Adherence to this standard operating procedure (SOP) is crucial for ensuring experimental reproducibility and a clear understanding of the compound's biological effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99.5% |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) |
| Solubility in Ethanol | ≤ 1 mg/mL |
| Solubility in PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC₅₀ Value |
| Kinase-X Activity Assay | HeLa | 15 nM |
| Cell Viability Assay | A549 | 50 nM |
| Cell Viability Assay | MCF-7 | 75 nM |
Experimental Protocols
3.1. Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound powder vial and DMSO to equilibrate to room temperature for at least 30 minutes.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.51 mg of this compound powder into the tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at medium speed for 2-3 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store aliquots at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
3.2. Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the stock solution by adding 10 µL of the 10 mM stock to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.
-
Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution to achieve the desired final concentrations for your experiment. For example, for a final concentration range of 1 µM to 1 nM, prepare a 10-point, 1:3 serial dilution series in complete cell culture medium.
-
Final Treatment: Add the appropriate volume of the working solutions to your cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Visualizations
4.1. Hypothetical Kinase-X Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
Caption: Hypothetical signaling pathway showing this compound's inhibition of Kinase-X.
4.2. Experimental Workflow for this compound Solution Preparation and Use
The diagram below outlines the general workflow from stock solution preparation to cell-based assay.
Caption: Workflow for preparing and using this compound solution in cell-based assays.
Measuring the Enzymatic Activity of Domine: Application Notes and Protocols
Disclaimer: The enzyme referred to as "Domine" in this document is not a recognized enzyme in publicly available scientific literature. The following application notes and protocols are provided as a generalized framework for measuring the activity of a hypothetical enzyme, based on common techniques used for well-characterized enzyme families. The specific experimental conditions and protocols would need to be optimized for the actual enzyme under investigation.
Introduction
These application notes provide detailed protocols for measuring the enzymatic activity of a hypothetical enzyme, "this compound." The methodologies described are based on established principles of enzyme kinetics and are applicable to a wide range of enzymes. The primary focus is on providing a robust framework for researchers, scientists, and drug development professionals to develop and implement assays for screening and characterizing potential inhibitors or activators of their target enzyme.
Principle of the Assay
The enzymatic activity of this compound is determined by measuring the rate of conversion of a specific substrate to a product. The assays described below are designed to detect either the depletion of the substrate or the formation of the product over time. The choice of assay will depend on the nature of the substrate and product, as well as the availability of specific detection reagents.
Experimental Protocols
General Colorimetric Assay for this compound Activity
This protocol describes a general colorimetric assay for measuring this compound activity using a chromogenic substrate.
Materials:
-
This compound enzyme (purified)
-
Chromogenic substrate for this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Stop solution (e.g., 0.1 M citric acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the this compound enzyme in assay buffer.
-
Add 50 µL of the diluted enzyme solutions to the wells of a 96-well microplate.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance of each well at the wavelength appropriate for the chromogenic product using a microplate reader.
-
Calculate the enzymatic activity based on the change in absorbance over time.
General Fluorometric Assay for this compound Activity
This protocol outlines a general fluorometric assay for measuring this compound activity using a fluorogenic substrate.
Materials:
-
This compound enzyme (purified)
-
Fluorogenic substrate for this compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10 mM MgCl2)
-
Stop solution (e.g., 2% SDS)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a dilution series of the this compound enzyme in assay buffer.
-
Pipette 50 µL of the diluted enzyme solutions into the wells of a 96-well black microplate.
-
Start the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes), protected from light.
-
Terminate the reaction by adding 50 µL of the stop solution to each well.
-
Measure the fluorescence intensity of each well using a fluorometric microplate reader with the appropriate excitation and emission wavelengths for the fluorescent product.
-
Determine the enzymatic activity from the increase in fluorescence intensity over time.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of this compound activity by three different small molecule inhibitors, as determined by the fluorometric assay described above.
| Inhibitor | IC50 (nM) | Hill Slope |
| Inhibitor A | 15.2 | 1.1 |
| Inhibitor B | 45.8 | 0.9 |
| Inhibitor C | 120.5 | 1.3 |
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound is a key regulatory enzyme.
Caption: Hypothetical signaling cascade involving this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for measuring this compound's enzymatic activity.
Caption: General workflow for measuring this compound's activity.
Application Note & Protocol: High-Throughput Screening for Kinase Inhibitors
Topic: High-Throughput Screening (HTS) Assays for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Assay Principle
The assay principle is based on the detection of ATP depletion following a kinase reaction. In the presence of a kinase, its substrate, and ATP, the kinase will phosphorylate the substrate, consuming ATP in the process. The remaining ATP is then quantified using a luciferase-based system, where the amount of light produced is inversely proportional to the kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Experimental Protocols
Materials and Reagents
-
Kinase: Recombinant kinase of interest
-
Substrate: Specific peptide or protein substrate for the kinase
-
ATP: Adenosine 5'-triphosphate
-
Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds: Compound library dissolved in DMSO
-
Positive Control: A known inhibitor of the kinase (e.g., Staurosporine)
-
Negative Control: DMSO
-
Detection Reagent: (e.g., Kinase-Glo® Luminescent Kinase Assay Kit, Promega)
-
Assay Plates: 384-well or 1536-well white, opaque microplates[1]
-
Plate Reader: Luminometer capable of reading 384- or 1536-well plates
Methodology
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate using an acoustic liquid handler.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in kinase buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at the Km value for the specific kinase to ensure competitive inhibition can be detected.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of the kinase detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Presentation
The results of the HTS are typically expressed as percent inhibition. The data from the high-throughput screen can be used to generate dose-response curves for active compounds to determine their potency (IC50).
Table 1: Sample HTS Data Summary
| Compound ID | Concentration (µM) | Luminescence Signal (RLU) | % Inhibition | IC50 (µM) |
| Cmpd-001 | 10 | 150,000 | 95.0 | 0.15 |
| Cmpd-002 | 10 | 850,000 | 10.0 | > 100 |
| Cmpd-003 | 10 | 200,000 | 88.0 | 0.50 |
| Staurosporine | 1 | 120,000 | 98.0 | 0.01 |
| DMSO | N/A | 900,000 | 0.0 | N/A |
RLU: Relative Light Units % Inhibition is calculated relative to positive (Staurosporine) and negative (DMSO) controls.
Visualizations
Signaling Pathway
Caption: A generic kinase signaling pathway.
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of a Dominant Gene
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CRISPR-Cas9 technology for the knockout of a dominant gene. Dominant alleles express a specific trait even when only one copy is present.[1][2][3] In the context of disease, a dominant mutation can lead to a pathogenic phenotype despite the presence of a normal, recessive allele.[1][4] CRISPR-Cas9 offers a powerful tool to disrupt the function of such dominant genes, providing a valuable strategy for studying gene function and developing potential therapeutic interventions. These notes will cover the essential protocols, from guide RNA design to validation of gene knockout, and present data in a structured format for clarity.
Core Concepts of Dominant Gene Knockout
Unlike recessive conditions that require both alleles to be mutated to manifest a phenotype, dominant genetic disorders can arise from a single faulty gene copy.[1][2][4] This can occur through several mechanisms, including:
-
Haploinsufficiency: Where a single functional copy of the gene is insufficient to produce the required protein levels.
-
Dominant-Negative Effect: The mutated protein interferes with the function of the normal protein.
-
Gain-of-Function: The mutation results in a new or enhanced activity of the protein.
CRISPR-Cas9 mediated knockout aims to introduce a double-strand break (DSB) at a specific locus within the dominant gene.[5] The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and subsequent nonsense-mediated decay of the mRNA or production of a truncated, non-functional protein.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Dominant Gene Knockout
The overall workflow for CRISPR-Cas9 mediated knockout of a dominant gene involves several key stages, from initial design and synthesis of guide RNAs to the final validation of the knockout at the genomic, transcriptomic, and proteomic levels.
Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout.
Conceptual Signaling Pathway: Dominant-Negative Mutation
In a dominant-negative scenario, the protein produced from the mutated allele interferes with the function of the wild-type protein. This is often seen in proteins that form dimers or larger complexes to function.
Caption: A conceptual diagram of a dominant-negative signaling pathway.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from a hypothetical CRISPR-Cas9 knockout experiment targeting a dominant gene.
Table 1: sgRNA On-Target Cleavage Efficiency
| sgRNA ID | Target Sequence (5'-3') | Genomic Locus | Cleavage Efficiency (%) | Off-Target Score |
| DG-sgRNA-01 | GGTACCTAGGTCGATCGTAG | Exon 1 | 85 | 92 |
| DG-sgRNA-02 | CTAGCTAGCTAGCTAGCTAG | Exon 1 | 78 | 88 |
| DG-sgRNA-03 | AATTCCGGAATTCCGGAATT | Exon 2 | 91 | 95 |
Cleavage efficiency is determined by T7 Endonuclease I assay or next-generation sequencing (NGS) of the target locus. Off-target scores are predicted using bioinformatics tools.
Table 2: Validation of Gene Knockout in Clonal Cell Lines
| Clonal Line ID | Genotype | mRNA Expression (Fold Change) | Protein Level (%) | Phenotypic Readout (Activity %) |
| DG-KO-C1 | Biallelic frameshift | -0.95 | < 1 | 5 |
| DG-KO-C2 | Monoallelic frameshift | -0.48 | 52 | 48 |
| DG-KO-C3 | Biallelic in-frame deletion | -0.10 | 85 | 80 |
| Wild-Type | Wild-Type | 1.00 | 100 | 100 |
mRNA expression is quantified by RT-qPCR relative to a housekeeping gene. Protein level is determined by densitometry from Western blot analysis. Phenotypic readout is a functional assay specific to the target gene's pathway.
Detailed Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs
-
sgRNA Design:
-
Identify the target dominant gene and obtain its genomic sequence.
-
Use a web-based tool (e.g., CHOPCHOP, CRISPOR) to design sgRNAs targeting an early exon to maximize the likelihood of a functional knockout.
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
-
Oligonucleotide Synthesis:
-
Synthesize complementary oligonucleotides for the selected sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector.
-
-
Vector Preparation:
-
Digest the Cas9-sgRNA expression vector (e.g., pSpCas9(BB)-2A-Puro) with a suitable restriction enzyme (e.g., BbsI).
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
-
Annealing and Ligation:
-
Anneal the complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized Cas9 vector.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Culture the target cell line in the appropriate medium and conditions.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated Cas9-sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or by electroporation, following the manufacturer's protocol.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have successfully taken up the plasmid.
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
Protocol 3: Single-Cell Cloning and Expansion
-
Single-Cell Seeding:
-
After antibiotic selection, harvest the cells and perform serial dilutions to seed a 96-well plate at a density of 0.5-1 cell per well.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.
-
-
Clonal Expansion:
-
Monitor the wells for the growth of single colonies.
-
Once colonies are established, expand them sequentially into larger culture vessels.
-
Protocol 4: Validation of Gene Knockout
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clonal line.
-
Amplify the target region by PCR.
-
Perform Sanger sequencing and analyze the chromatograms for the presence of indels using a tool like TIDE or ICE.
-
For a more comprehensive analysis, perform next-generation sequencing (NGS) of the PCR amplicons.
-
-
mRNA Expression Analysis:
-
Isolate total RNA from the knockout and wild-type cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific to the target gene to quantify the reduction in mRNA expression.
-
-
Protein Level Analysis:
-
Prepare total protein lysates from the knockout and wild-type cell lines.
-
Perform Western blot analysis using an antibody specific to the target protein to confirm the absence or reduction of the protein.
-
-
Phenotypic Analysis:
-
Conduct functional assays relevant to the known or predicted function of the dominant gene to assess the phenotypic consequences of the knockout. This could include cell viability assays, signaling pathway activity assays, or other relevant functional readouts.
-
References
- 1. Dominant [genome.gov]
- 2. What are dominant and recessive genes? [yourgenome.org]
- 3. Dominance (genetics) - Wikipedia [en.wikipedia.org]
- 4. Dominant Disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 5. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Domperidone in Biological Samples
Introduction
Domperidone (B1670879) is a peripheral dopamine (B1211576) D2 receptor antagonist that does not readily cross the blood-brain barrier.[1][2] It is widely used as a prokinetic and antiemetic agent to treat symptoms of gastroparesis, nausea, and vomiting.[1][2][3][4] Its therapeutic action is primarily mediated through the blockade of dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[4][5] Accurate and sensitive quantification of domperidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantitative analysis of domperidone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6][7][8][9]
Mechanism of Action and Signaling Pathway
Domperidone exerts its effects by acting as a selective antagonist of the dopamine D2 and D3 receptors.[4][5] In the gastrointestinal tract, dopamine normally inhibits motility. By blocking these receptors, domperidone enhances gastric and intestinal peristalsis, accelerating gastric emptying.[4][5] Its antiemetic properties stem from the blockade of D2 receptors in the CTZ, an area in the medulla oblongata that is accessible to circulating substances in the blood and is involved in the vomiting reflex.[4][5]
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[10][11] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][[“]] Domperidone, as an antagonist, blocks this signaling cascade. D2 receptors can also signal through G protein βγ subunits, which can modulate various downstream effectors, including ion channels and other enzymes.[10][11] Furthermore, D2 receptors can form heteromers with other receptors, such as the adenosine (B11128) A2A receptor and the dopamine D1 receptor, leading to more complex signaling outcomes.[[“]][13]
Dopamine D2 Receptor Signaling Pathway Diagram
Caption: Dopamine D2 Receptor Signaling Pathway and Inhibition by Domperidone.
Quantitative Analysis Protocols
The following protocols describe the quantitative analysis of domperidone in human plasma using LC-MS/MS. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.
Experimental Workflow Diagram
Caption: Experimental Workflow for Domperidone Quantification in Plasma.
Protocol 1: Protein Precipitation
This method is rapid and simple, suitable for high-throughput analysis.[6][8]
Materials:
-
Human plasma samples
-
Domperidone certified reference standard
-
Internal Standard (IS) solution (e.g., oxcarbazepine (B1677851) or mosapride)[6][8]
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of IS solution.
-
Add 300 µL of methanol (containing 0.1% formic acid) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.[7][9]
Materials:
-
Human plasma samples
-
Domperidone certified reference standard
-
Internal Standard (IS) solution (e.g., paracetamol)[7]
-
Ethyl acetate (B1210297) (LC-MS grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of IS solution.
-
Add 100 µL of 0.1 M NaOH.
-
Add 1.0 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize typical instrumental parameters for the quantification of domperidone.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC System | HPLC System |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[6] | Xterra MS C18 (2.1 x 150 mm, 5.0 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.45 mL/min[6] | 0.30 mL/min[8] |
| Gradient | Gradient elution | Gradient elution |
| Column Temp. | 40°C | Ambient |
| Injection Vol. | 5 µL | 10 µL |
| Run Time | 1.5 min[6] | 4.0 min[8] |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Domperidone) | m/z 426.2 → 175.1[7] or 426.3 → 175.2[6] |
| MRM Transition (IS - Oxcarbazepine) | m/z 253.1 → 208.1 |
| MRM Transition (IS - Mosapride) | m/z 422.0 → 198.0[8] |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Data Presentation and Quantitative Results
The developed LC-MS/MS methods are validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, and stability.[8] The following tables present typical validation and pharmacokinetic data for domperidone.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL[6][7][8] |
| Correlation Coefficient (r²) | ≥ 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[7][8] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 75%[9] |
Table 4: Pharmacokinetic Parameters of Domperidone (20 mg oral dose)
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | 15.0 - 50 (± 32)[9][14] |
| Tmax (h) | 0.6 - 1.2[14] |
| AUC₀-t (ng·h/mL) | 510.55 (± 24.25) |
| t₁/₂ (h) | 7.8 (± 1.6) - 16.0[9][14] |
| Oral Bioavailability (%) | 13 - 17[15] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
Conclusion
The LC-MS/MS methods described provide a sensitive, selective, and reliable approach for the quantitative analysis of domperidone in human plasma. These protocols are suitable for a range of applications in clinical and pharmaceutical research, including pharmacokinetic characterization and bioequivalence studies. The provided information on domperidone's mechanism of action and associated signaling pathways offers a comprehensive resource for researchers in drug development and related scientific fields.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Domperidone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 3. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 5. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of domperidone in human plasma by LC-MS and its pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. consensus.app [consensus.app]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Domine solubility issues
Disclaimer: The term "Domine" can be ambiguous. In the context of experimental research and solubility issues, it is often used as an abbreviation for Domperidone . This guide focuses on troubleshooting solubility issues related to Domperidone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound (Domperidone).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Domperidone) not dissolving in water?
A1: Domperidone has low aqueous solubility.[1] This is a known characteristic of the compound and can lead to difficulties in preparing solutions for experiments. Factors such as pH, temperature, and the crystalline structure of the compound can all influence its solubility.
Q2: What are the recommended solvents for this compound?
A2: Due to its low water solubility, organic solvents are often used to prepare stock solutions of this compound. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[2] For aqueous buffers, the solubility is significantly lower.[2]
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, several methods can be employed to enhance the aqueous solubility of Domperidone. These include:
-
pH adjustment: As a weakly basic drug, altering the pH of the solution can improve solubility.
-
Use of co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase solubility.
-
Solid dispersion techniques: Dispersing Domperidone in various hydrophilic carriers can significantly improve its dissolution rate.[3][4]
-
Micronization: Reducing the particle size of the drug can enhance its dissolution rate.[1]
Q4: My this compound solution is precipitating. What should I do?
A4: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent or upon addition to an aqueous buffer.[5][6][7] To troubleshoot this:
-
Check the final concentration: Ensure the final concentration in your aqueous medium is below the solubility limit.
-
Control the addition rate: When diluting a stock solution, add it slowly to the aqueous buffer while vortexing to avoid localized high concentrations.
-
Maintain pH: Ensure the pH of the final solution is one that favors this compound solubility.
-
Consider temperature: Changes in temperature can affect solubility.[8][9][10][11][12] Ensure your solutions are maintained at a constant and appropriate temperature.
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound Powder
Symptoms:
-
Visible solid particles remain in the solvent after mixing.
-
The solution appears cloudy or hazy.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | Use a recommended organic solvent like DMSO, ethanol, or DMF for stock solutions.[2] |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration is below the solubility limit. |
| Low Temperature | Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution, but be mindful of potential compound degradation.[13][14] |
| Insufficient Mixing | Vortex or sonicate the solution for a longer duration to ensure complete dissolution. |
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
A clear stock solution of this compound turns cloudy or forms a precipitate when added to a cell culture medium or buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Supersaturation | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. Lower the final concentration. |
| Rapid pH Change | The pH of the aqueous buffer is not optimal for this compound solubility. Buffer the final solution to a pH that maintains solubility. |
| Solvent Shock | The rapid change in solvent polarity upon dilution causes the compound to precipitate. Add the stock solution dropwise while vigorously stirring the aqueous buffer. |
| Presence of Incompatible Salts | Certain salts in the buffer may reduce the solubility of this compound. Test different buffer compositions if possible. |
Experimental Protocols
Protocol 1: Preparation of a this compound (Domperidone) Stock Solution in DMSO
Materials:
-
Domperidone powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the required mass of Domperidone using its molecular weight.
-
Weigh the calculated amount of Domperidone powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the Domperidone is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop.
-
Continue to vortex for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final diluted solution immediately in your experiment. It is generally not recommended to store dilute aqueous solutions of this compound for extended periods.[2]
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
A decision tree to guide researchers through troubleshooting common this compound solubility problems.
Signaling Pathway Involving Domperidone's Target (Dopamine D2 Receptor)
Domperidone is a dopamine (B1211576) D2 receptor (DRD2) antagonist.[15] It can inhibit signaling pathways downstream of DRD2, such as the ERK/STAT3 pathway, which has been studied in the context of cancer cells.[15]
Simplified diagram of the ERK/STAT3 signaling pathway inhibited by Domperidone's antagonism of DRD2.
References
- 1. Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells [biomolther.org]
Technical Support Center: Optimizing Domine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Domine in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Kinase X, a critical component of the MAPK/ERK signaling pathway. By inhibiting Kinase X, this compound can modulate downstream cellular processes such as proliferation, differentiation, and survival. Its targeted action makes it a valuable tool for studying the role of the MAPK/ERK pathway in various biological contexts, including cancer research.[1][2]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. We recommend starting with a dose-response experiment to determine the effective concentration for your system. A general starting range is between 0.1 µM and 10 µM. For initial screening, a logarithmic dilution series is advised.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a powder. We recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock can be prepared and stored at -20°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, generally recommended to be at or below 0.1%.[4][5]
Q4: Is this compound cytotoxic?
At higher concentrations, this compound may exhibit cytotoxicity.[3][6] The cytotoxic effects can vary significantly between different cell lines.[4] It is essential to perform a cell viability or cytotoxicity assay to determine the concentration range that is effective for inhibiting Kinase X without causing significant cell death. Assays such as those using WST-8 or measuring LDH release are suitable for this purpose.[6][7][8]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Q: My cells are showing significant death even at the lower end of the recommended concentration range. What could be the cause?
-
A: Several factors could be contributing to this issue:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a tolerable level for your specific cell line, typically ≤ 0.1%.[4]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the MAPK/ERK pathway or to this compound itself.
-
Off-Target Effects: At certain concentrations, this compound might have off-target effects leading to cytotoxicity.[3][9]
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[10] Changes in cell morphology can indicate stress.[11]
-
-
-
Troubleshooting Steps:
-
Perform a DMSO toxicity control: Treat your cells with the same concentrations of DMSO used in your this compound dilutions without the compound.
-
Conduct a detailed dose-response cytotoxicity assay: Use a wider range of this compound concentrations (e.g., from nanomolar to micromolar) to identify a non-toxic working concentration.
-
Check cell passage number: High passage numbers can alter cellular responses.[12][13] It is advisable to use cells with a consistent and low passage number.
-
Confirm cell line identity: Misidentified or cross-contaminated cell lines can lead to unexpected results.[13]
-
Issue 2: No observable effect of this compound on the target pathway or cellular phenotype.
-
Q: I am not observing any changes in my cells or the target pathway after treating with this compound. Why is this happening?
-
A: This could be due to several reasons:
-
Inactive Compound: Improper storage or handling of this compound may have led to its degradation.
-
Sub-optimal Concentration: The concentrations used may be too low to effectively inhibit Kinase X in your specific cell line.
-
Solubility Issues: this compound may be precipitating out of the cell culture medium.[4][14]
-
Cellular Resistance: The cell line you are using might have intrinsic or acquired resistance mechanisms.
-
-
-
Troubleshooting Steps:
-
Prepare fresh this compound dilutions: Always prepare fresh working solutions from your frozen stock for each experiment.
-
Increase the concentration range: Perform a dose-response experiment with higher concentrations of this compound.
-
Check for precipitation: After adding this compound to your culture medium, visually inspect for any precipitate. If precipitation occurs, you may need to adjust your stock solution concentration or the final DMSO percentage.[14]
-
Verify target expression: Confirm that your cell line expresses Kinase X at a detectable level.
-
Use a positive control: Include a known activator of the MAPK/ERK pathway to ensure the pathway is responsive in your cells.
-
Quantitative Data Summary
Table 1: Recommended this compound Concentration Ranges for Initial Screening
| Cell Line Type | Recommended Starting Concentration Range (µM) | Notes |
| Common Cancer Cell Lines (e.g., HeLa, A549) | 0.5 - 10 | A dose-response experiment is highly recommended. |
| Primary Cells | 0.1 - 5 | Primary cells are often more sensitive.[4] |
| Sensitive Cell Lines | 0.01 - 1 | Start with lower concentrations and carefully monitor for cytotoxicity. |
Table 2: DMSO Tolerance in Cell Culture
| Final DMSO Concentration | General Effect on Cells |
| ≤ 0.1% | Generally considered safe for most cell lines.[4] |
| 0.1% - 0.5% | May cause stress or minor off-target effects in some cell lines. |
| > 0.5% | Often leads to significant cytotoxicity. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8 Assay
This protocol is designed to determine the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (WST-8)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO used) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of the WST-8 solution to each well and incubate for 1-4 hours.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Kinase X Phosphorylation
This protocol is to verify the inhibitory effect of this compound on its target, Kinase X.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Pathway activator (e.g., a growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Kinase X, anti-total-Kinase X, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound for a predetermined time. Include a vehicle control.
-
Pathway Activation: 30 minutes before the end of the this compound treatment, stimulate the cells with a known activator of the MAPK/ERK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Kinase X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total-Kinase X and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the MAPK/ERK pathway by targeting Kinase X.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Cell Based Assays | Biomarker & Phenotypic Profiling | Domainex [domainex.co.uk]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. dojindo.com [dojindo.com]
- 8. Cell Proliferation / Cytotoxicity Assay Kit Viability/Cytotoxicity Multiplex Assay Kit Dojindo [dojindo.com]
- 9. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. marinbio.com [marinbio.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
How to prevent Domine degradation in solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Domine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after a few hours at room temperature. What is the likely cause?
A1: Discoloration is a common indicator of chemical degradation. The most frequent causes for this compound degradation at room temperature are exposure to light (photodegradation) and oxidation. We recommend preparing solutions fresh and protecting them from direct light by using amber vials or covering the container with aluminum foil.
Q2: I'm observing a significant loss of this compound potency in my cell culture medium. Why is this happening?
A2: this compound is susceptible to hydrolysis, particularly in aqueous solutions with a non-optimal pH. Standard cell culture media typically have a pH between 7.2 and 7.4, which may accelerate the breakdown of the compound. Additionally, components within the media could react with this compound. Consider performing a stability check of this compound in your specific medium over the time course of your experiment.
Q3: Can I store prepared this compound stock solutions in the freezer?
A3: Yes, freezing is the recommended method for long-term storage. This compound stock solutions prepared in a suitable anhydrous solvent like DMSO are generally stable at -20°C or -80°C for several months. However, it is crucial to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. We advise aliquoting the stock solution into single-use volumes.
Q4: What is the best solvent for preparing this compound stock solutions to ensure maximum stability?
A4: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is critical to use a high-purity, anhydrous grade of DMSO and store it properly to prevent moisture absorption, which can lead to hydrolysis of the dissolved this compound over time.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable steps to resolve them.
Issue 1: Rapid Loss of Compound in Aqueous Buffers
-
Symptom: HPLC analysis shows a rapid decrease in the this compound peak area within 1-2 hours of preparation in an aqueous buffer.
-
Possible Cause: pH-mediated hydrolysis. This compound is most stable in slightly acidic conditions.
-
Solution:
-
Determine the pH of your buffer.
-
If the pH is neutral or basic (>7.0), consider using a buffer system in the pH range of 4.5-5.5.
-
Run a preliminary stability test by incubating this compound in the new buffer and analyzing its concentration at several time points.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Experimental replicates show high variability in the measured effect of this compound.
-
Possible Cause: Inconsistent solution handling leading to variable rates of degradation. This can be due to differences in light exposure or the age of the "freshly prepared" solution.
-
Solution:
-
Standardize your solution preparation protocol. Always prepare the working solution immediately before use from a frozen stock.
-
Protect the solution from light at all stages of the experiment by using amber-colored tubes and plates.
-
Ensure the time between preparing the solution and starting the assay is consistent across all replicates and experiments.
-
Quantitative Stability Data
The following table summarizes the results of forced degradation studies on this compound (10 µM) under various conditions over a 24-hour period.
| Condition | Buffer System | Temperature | Light Condition | % Degradation (24h) |
| pH Stress | pH 4.5 Acetate | 25°C | Ambient | 2.1% |
| pH 7.4 Phosphate | 25°C | Ambient | 15.8% | |
| pH 9.0 Carbonate | 25°C | Ambient | 45.3% | |
| Temp. Stress | pH 7.4 Phosphate | 4°C | Dark | 5.5% |
| pH 7.4 Phosphate | 25°C | Dark | 12.1% | |
| pH 7.4 Phosphate | 50°C | Dark | 68.7% | |
| Oxidative Stress | pH 7.4 Phosphate | 25°C | Dark | 3.2% |
| pH 7.4 Phosphate + 0.1% H₂O₂ | 25°C | Dark | 55.9% | |
| Photostability | pH 7.4 Phosphate (in clear vial) | 25°C | UV Light (254nm) | 89.4% |
| pH 7.4 Phosphate (in amber vial) | 25°C | UV Light (254nm) | 7.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a method to assess the stability of this compound under stress conditions to identify its primary degradation pathways.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in various aqueous buffers (e.g., pH 4.5 acetate, pH 7.4 phosphate, pH 9.0 carbonate).
-
Application of Stress Conditions:
-
Hydrolytic: Incubate solutions at different pH values (4.5, 7.4, 9.0) at 25°C.
-
Thermal: Incubate the pH 7.4 solution at different temperatures (4°C, 25°C, 50°C).
-
Oxidative: Add hydrogen peroxide (final concentration 0.1%) to the pH 7.4 solution and incubate at 25°C.
-
Photolytic: Expose the pH 7.4 solution in a clear vial to a UV light source. Use a solution in an amber vial as a control.
-
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Sample Quenching: Immediately stop any further degradation by mixing the aliquot with an equal volume of a quenching solution (e.g., acetonitrile) and store at -20°C.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV method. Calculate the percentage of degradation relative to the T=0 time point.
Diagrams
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Technical Support Center: Navigating Domain-Domain Interaction (DDI) Experiments
Disclaimer: This guide addresses common pitfalls in experiments designed to study protein Domain-Domain Interactions (DDI), hereinafter referred to as "Domine experiments." This interpretation is based on the scientific context of the request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions at the domain level.
Section 1: Co-Immunoprecipitation (Co-IP) for DDI Validation
Co-immunoprecipitation is a powerful technique to identify and validate in vivo protein-protein interactions. Here are some common challenges and solutions.
Co-IP Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal for Prey Protein | Protein-protein interaction is weak or transient. | Optimize lysis buffer conditions; use a gentle, non-ionic detergent-based buffer. Consider in vivo cross-linking before cell lysis.[1][2] |
| Lysis buffer is too stringent and disrupts the interaction. | Avoid harsh ionic detergents like SDS and high concentrations of sodium deoxycholate. A RIPA buffer may be too disruptive for some Co-IPs.[1] | |
| Antibody epitope is masked. | Try a different antibody that recognizes a different epitope on the bait protein.[1] | |
| Low expression of bait or prey protein. | Confirm protein expression levels in the input lysate via Western blot. Increase the amount of starting material if necessary.[1][2] | |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number and duration of wash steps after antibody incubation.[3] |
| Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block beads with BSA or normal serum.[1][4] | |
| Too much antibody is being used. | Titrate the antibody to determine the optimal concentration that maximizes specific signal and minimizes background.[2] |
Co-IP FAQs
Q1: My bait protein is immunoprecipitated successfully, but the prey is not detected. What should I do?
A1: This is a common issue that can arise from several factors. First, the interaction between your bait and prey proteins might be weak or transient. You can try to optimize your lysis and wash buffers by using less stringent conditions (e.g., lower salt and detergent concentrations).[2][5] Another possibility is that the tag on your bait protein interferes with the interaction. If possible, test a different tagging strategy (e.g., N-terminal vs. C-terminal tag).[5] Finally, ensure that your prey protein is actually expressed in the cell lysate by running an input control on your Western blot.[1]
Q2: I'm observing many non-specific bands in my Co-IP eluate. How can I reduce this background?
A2: High background can obscure the detection of true interactors. To mitigate this, you can increase the stringency of your wash buffer by slightly increasing the detergent and/or salt concentration.[3] Performing a pre-clearing step, where you incubate your cell lysate with beads before the immunoprecipitation, can also help remove proteins that non-specifically bind to the beads.[1] Additionally, ensure you are using the optimal amount of antibody, as excessive antibody can lead to non-specific binding.[2]
Detailed Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the bait and putative prey proteins.
-
Section 2: Yeast Two-Hybrid (Y2H) Screening for DDI Discovery
The Yeast Two-Hybrid system is a powerful genetic method for identifying novel protein-protein interactions. However, it is prone to both false positives and false negatives.
Y2H Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Number of False Positives | Bait protein is self-activating. | Test the bait construct alone with a control prey vector. If it self-activates, consider using a more stringent reporter gene or re-cloning the bait into a vector with a lower expression promoter.[6] |
| Non-specific interactions due to overexpression. | Lower the expression levels of the bait and prey proteins to increase the stringency of the interaction.[7] | |
| High Number of False Negatives | Incorrect protein folding or localization. | The fusion proteins must be able to fold correctly and localize to the yeast nucleus.[8][9] Consider swapping the fusion domains (i.e., bait to AD and prey to BD). |
| Post-translational modifications required for interaction are absent in yeast. | Some interactions depend on modifications not present in yeast. This is a known limitation of the system.[8][10] | |
| Steric hindrance from the fusion domains. | The bulky nature of the DNA-binding and activation domains can physically block the interaction interface. |
Y2H FAQs
Q1: My bait protein seems to activate the reporter genes on its own. What can I do?
A1: This phenomenon, known as auto-activation, is a common source of false positives in Y2H screens.[6] You should first confirm this by transforming yeast with your bait plasmid and an empty prey vector. If you still see reporter gene activation, you can try to co-express the bait with an unrelated protein to see if the activation is specific. To overcome auto-activation, you can try using a yeast strain with more stringent reporter genes or add inhibitors like 3-AT to the media to suppress leaky HIS3 expression. If these approaches fail, you may need to create deletion mutants of your bait protein to remove the activating domain.[6]
Q2: Why might a known interaction not be detected in my Y2H experiment?
A2: A lack of interaction in a Y2H system, or a false negative, can occur for several reasons. The fusion of the activation or DNA-binding domain to your protein of interest might cause it to misfold or prevent it from localizing to the nucleus where the interaction needs to occur for the reporter to be activated.[8][9] Additionally, many protein interactions in higher eukaryotes depend on specific post-translational modifications that may not occur in yeast.[10] It is always recommended to validate your Y2H results with an independent method.[7]
Section 3: FRET and BRET for Studying DDI Dynamics
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions in living cells, providing spatial and temporal information.
FRET/BRET Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No FRET/BRET Signal | Donor and acceptor are too far apart (>10 nm) or have incorrect dipole orientation. | This is a fundamental limitation of RET techniques.[11] Consider redesigning constructs with different linker lengths or fluorophore positions. |
| Low expression of fusion proteins. | Optimize transfection conditions and plasmid amounts to ensure sufficient expression of both donor and acceptor constructs. | |
| High Background Signal | Non-specific energy transfer due to molecular crowding. | Perform control experiments with donor and acceptor fusions that are not expected to interact to determine the level of random collisional BRET.[12] |
| Spectral overlap between donor emission and acceptor excitation. | Use appropriate filter sets and perform spectral unmixing to correct for bleed-through. In BRET, this is less of an issue.[13] |
FRET/BRET FAQs
Q1: How can I be sure that the FRET/BRET signal I'm observing is due to a specific interaction?
A1: It's crucial to include proper controls to rule out artifacts. A key control is to co-express your donor-fused protein with an untagged acceptor protein, and vice-versa, to measure the background signal. Additionally, you can create a positive control by linking the donor and acceptor fluorophores with a short peptide linker to ensure your system is capable of generating a signal.[14] To address concerns about random collisions causing a signal, especially at high expression levels, you can perform saturation experiments. A specific interaction will result in a hyperbolic curve as the acceptor concentration increases, while non-specific interactions will show a linear increase.[15]
Visualizations
Experimental Workflow and Logic Diagrams
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
Caption: The principle of the Yeast Two-Hybrid (Y2H) system.
Caption: Troubleshooting decision tree for high background in Co-IP.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. Common Problems and Solutions for Yeast Two-hybrid Experiments-Yeast Display Technology Special Topic-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nuvucameras.com [nuvucameras.com]
- 14. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.benchsci.com [blog.benchsci.com]
Technical Support Center: Optimizing the Robinson Tropinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Robinson tropinone (B130398) synthesis, a classic domino reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Robinson tropinone synthesis in a question-and-answer format.
Q1: My reaction yield is very low. What are the most likely causes?
Low yields in the Robinson tropinone synthesis can stem from several factors. The original synthesis reported by Robinson in 1917 had a yield of only 17%.[1][2][3] Key areas to investigate include:
-
Choice of Carbonyl Component: The use of acetone (B3395972) as the central carbonyl component is known to produce low yields due to its relatively low acidity.[2] Switching to acetonedicarboxylic acid or its salts (like calcium acetonedicarboxylate) can significantly improve yields.[2][4][5]
-
Reaction pH: The pH of the reaction medium is critical. The synthesis proceeds most efficiently at or near physiological pH (around 7), with significant drops in yield at highly acidic or basic conditions. It is recommended to use a buffer solution, such as a citrate (B86180) buffer, to maintain the optimal pH range.[2][6]
-
Quality of Succinaldehyde (B1195056): Succinaldehyde is often unstable and is typically prepared in situ or used as a freshly prepared aqueous solution. The purity and concentration of the succinaldehyde solution are crucial for good yields.
-
Reaction Time and Temperature: The reaction is typically run at room temperature for an extended period, often 24-72 hours, to ensure completion. While gentle heating can be used during the decarboxylation step if acetonedicarboxylic acid is used, the initial condensation should be performed at room temperature.
Q2: I am using acetonedicarboxylic acid, but my yield is still not optimal. How can I further improve it?
While using acetonedicarboxylic acid is a major improvement, other parameters can be optimized:
-
pH Control: Even with acetonedicarboxylic acid, maintaining the pH between 4 and 5 has been shown to be effective.[6] Precise control using a buffered solution is highly recommended over simple acidification or basification.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid are used. An excess of one reactant may lead to side reactions and impurities.
-
Work-up Procedure: The isolation of tropinone can be challenging due to its basicity and water solubility. An efficient extraction procedure is necessary. This typically involves basifying the reaction mixture to a pH of ~11, followed by extraction with an organic solvent like dichloromethane (B109758).[6]
Q3: The purification of tropinone is proving difficult. What is the recommended procedure?
Purification of tropinone from the reaction mixture requires careful handling:
-
Basification and Extraction: After the reaction is complete, the mixture should be made alkaline (pH ~11) with a base like sodium carbonate to deprotonate the tropinone hydrochloride salt and allow for its extraction into an organic solvent.[6] Dichloromethane is a common choice for extraction.[6]
-
Drying and Concentration: The combined organic extracts should be thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate) before concentrating under reduced pressure.
-
Acid-Base Extraction (for higher purity): For a more rigorous purification, an acid-base extraction can be performed. The crude product is dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated tropinone, is washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and the tropinone is re-extracted into an organic solvent.[6]
-
Crystallization: Tropinone is a solid at room temperature and can be purified by crystallization from a suitable solvent like light petroleum.[4]
Frequently Asked Questions (FAQs)
Q1: What is the Robinson tropinone synthesis?
The Robinson tropinone synthesis is a one-pot reaction that produces the bicyclic alkaloid tropinone from succinaldehyde, methylamine, and a carbonyl compound, typically acetonedicarboxylic acid or acetone.[1][2] It is a classic example of a domino (or tandem) reaction, where multiple bond-forming events occur sequentially without the need to isolate intermediates.[1]
Q2: What is the mechanism of the Robinson tropinone synthesis?
The reaction proceeds through a double Mannich reaction. The key steps are:
-
Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.
-
Intramolecular nucleophilic addition of the imine to the second aldehyde group, leading to the formation of a five-membered ring.
-
Intermolecular Mannich reaction between the enolate of acetonedicarboxylic acid and the intermediate from the first step.
-
A second intramolecular Mannich reaction to form the second ring.
-
Decarboxylation (loss of two molecules of CO2) to yield tropinone.[1][4]
Q3: Why is this synthesis considered a "domino" or "tandem" reaction?
It is classified as a domino reaction because multiple chemical transformations occur in a single reaction vessel under the same conditions without the isolation of intermediates.[1] This approach offers advantages in terms of efficiency, reduced waste, and operational simplicity compared to a stepwise synthesis.
Q4: What are the main advantages of the Robinson tropinone synthesis?
The primary advantages are its convergency and biomimetic nature. It assembles a complex bicyclic molecule from simple, acyclic precursors in a single step, mimicking the biosynthetic pathway of tropane (B1204802) alkaloids.[1][2] Modern variations of this synthesis can achieve very high yields (over 90%).[1][2]
Quantitative Data Presentation
The yield of the Robinson tropinone synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes the reported yields under different experimental setups.
| Carbonyl Source | pH Conditions | Reported Yield | Reference |
| Acetone | Not specified (implied neutral/acidic) | 17% | [1][2][3] |
| Acetonedicarboxylic Acid | Not specified | 42% | [7] |
| Calcium Acetonedicarboxylate | "Physiological pH" | >90% | [1] |
| Acetonedicarboxylic Acid | pH 7 | 70-85% | [2] |
| Acetonedicarboxylic Acid | pH 4-5 (citrate buffer) | >90% (optimized) | [6] |
Experimental Protocols
Detailed Methodology for the Improved Robinson-Schöpf Synthesis of Tropinone
This protocol is an optimized version of the Robinson tropinone synthesis, adapted from modern procedures that report high yields.
Materials:
-
Acetonedicarboxylic acid (14.6 g)
-
Succinaldehyde (8.6 g, typically as a freshly prepared aqueous solution)
-
Methylamine hydrochloride (6.2 g)
-
Citrate buffer (pH 4-5, 100 mL)
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Light petroleum (for crystallization)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer, dissolve 14.6 g of acetonedicarboxylic acid in 100 mL of the citrate buffer solution.
-
Addition of Reactants: To the stirred solution, add 8.6 g of succinaldehyde followed by 6.2 g of methylamine hydrochloride.
-
Reaction: Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully make the solution alkaline (pH ~11) by the slow addition of a saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude tropinone.
-
-
Purification:
-
The crude tropinone can be further purified by recrystallization from light petroleum to yield colorless needles.
-
Mandatory Visualizations
Caption: Reaction pathway of the Robinson tropinone synthesis.
Caption: Experimental workflow for the synthesis of tropinone.
References
Technical Support Center: Refining Domine Dosage for Animal Studies
Fictional Compound Profile: Domine is a novel, orally bioavailable small molecule inhibitor of the mTORC1 signaling pathway. It is currently in preclinical development for oncology applications, with initial in vivo studies being conducted in mouse models of cancer.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for establishing and refining this compound dosage in animal studies.
Frequently Asked Questions (FAQs)
Q1: We have promising in vitro data for this compound (IC50 = 50 nM). How do we determine a starting dose for our first in vivo mouse study?
A1: Transitioning from in vitro to in vivo studies requires careful dose selection to balance efficacy and toxicity. A common starting point is a dose-range finding (DRF) or maximum tolerated dose (MTD) study.[1][2] It is not advisable to directly extrapolate from an in vitro IC50 value. For a novel compound like this compound, a conservative approach is recommended. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals.[3] Reviewing literature for similar mTORC1 inhibitors can also provide guidance on typical dose ranges.[4]
Q2: What is a Maximum Tolerated Dose (MTD) study, and how should we design one for this compound?
A2: An MTD study aims to identify the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality.[1][5] This dose is then often used for subsequent efficacy studies. A typical MTD study design involves administering escalating single doses of this compound to small groups of mice (e.g., n=3-5 per group).[3][6] Animals are closely monitored for a set period (e.g., 7-14 days) for clinical signs of toxicity, body weight loss, and mortality.[2][6] The MTD is often defined as the highest dose that results in no more than a 15-20% body weight loss and no significant clinical signs of distress.[3][6]
Q3: We are observing significant body weight loss in our mouse cohort at what we believed was a therapeutic dose. What are the next steps?
A3: Significant body weight loss is a key indicator of toxicity.
-
Immediate Action: Reduce the dose in subsequent cohorts or pause the study to reassess the dosing regimen.
-
Troubleshooting:
-
Vehicle Control: Ensure a control group receiving only the vehicle is included to rule out toxicity from the formulation itself.[7]
-
Dosing Frequency: Consider if the dosing frequency (e.g., daily) is too high. A less frequent schedule (e.g., every other day) may be better tolerated.
-
Pharmacokinetics (PK): The drug's half-life might be longer than anticipated, leading to accumulation and toxicity. A PK study is highly recommended.[8][9]
-
Q4: this compound has poor aqueous solubility. What are some suitable formulation strategies for oral gavage in mice?
A4: Formulating poorly soluble compounds for oral administration is a common challenge.[10][11][12] Several strategies can be employed:
-
Suspensions: Micronizing the compound to increase surface area and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) is a common approach.[13]
-
Co-solvents: Using a mixture of solvents, such as polyethylene (B3416737) glycol 400 (PEG400), DMSO, and saline, can enhance solubility.[13] However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[13][14]
It is crucial to test the stability and homogeneity of any formulation before starting the animal study.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue Encountered | Potential Causes | Recommended Actions |
| High variability in efficacy results between animals in the same dose group. | Inconsistent dosing technique (oral gavage).[13] Variable drug absorption. Formulation instability (compound crashing out of solution).[13] Individual animal metabolic differences. | Refine and standardize the oral gavage procedure. Optimize the formulation to improve solubility and stability.[13] Increase the number of animals per group to improve statistical power.[7] Conduct a pharmacokinetic study to understand exposure variability.[15] |
| No observable efficacy, even at the MTD. | Insufficient drug exposure at the tumor site. Rapid metabolism and clearance of this compound.[7] The chosen animal model is resistant to mTORC1 inhibition. | Perform a PK/PD (pharmacokinetic/pharmacodynamic) study to correlate drug concentration in plasma and tumor with target engagement (e.g., phosphorylation of S6).[15] Consider a different route of administration (e.g., intraperitoneal) if oral bioavailability is poor.[7] Evaluate the expression of the mTOR pathway in your tumor model. |
| Unexpected mortality in a low-dose group. | Formulation issue (e.g., precipitation leading to embolism if IV, or vehicle toxicity).[7] Dosing error. Species-specific sensitivity.[7] Animal health issue unrelated to the compound. | Conduct a full necropsy and histopathology to determine the cause of death. Re-validate the formulation for stability and homogeneity. Review all dosing procedures and calculations. Include a vehicle-only control group to assess the toxicity of the delivery solution.[7] |
Data Presentation
Table 1: Example Dose-Range Finding (DRF) Study Results for this compound
| Group | Dose (mg/kg, p.o., daily) | n | Mean Body Weight Change (Day 7) | Clinical Signs | Mortality |
| 1 | Vehicle Control | 5 | +2.5% | None | 0/5 |
| 2 | 10 | 5 | -1.8% | None | 0/5 |
| 3 | 30 | 5 | -8.5% | Mild lethargy | 0/5 |
| 4 | 60 | 5 | -18.2% | Significant lethargy, ruffled fur | 1/5 |
| 5 | 100 | 5 | -25.0% (Day 4) | Severe lethargy, hunched posture | 3/5 |
| Conclusion from this example data: The MTD is estimated to be 30 mg/kg daily, as the 60 mg/kg dose caused >15% body weight loss and mortality. |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |
| 10 | 250 ± 45 | 2 | 1500 ± 210 | 6.5 |
| 30 | 850 ± 120 | 2 | 5800 ± 750 | 7.0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Acclimatize animals for at least 7 days.[8]
-
Group Allocation: Randomly assign mice to 5 groups (n=5 per group): one vehicle control group and four this compound dose-escalation groups (e.g., 10, 30, 60, 100 mg/kg).[3]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). Ensure the formulation is homogenous.
-
Administration: Administer the assigned dose once daily via oral gavage (p.o.) for 7 consecutive days. The volume should be consistent, typically 10 mL/kg.[5]
-
Monitoring:
-
Record body weight daily, just before dosing.[6]
-
Observe animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
-
Endpoints: The primary endpoint is the determination of the dose that does not cause mortality and results in less than 20% mean body weight loss.[3] Any animal exhibiting severe distress should be euthanized.
-
Data Analysis: Plot mean body weight change over time for each group. Report all clinical observations and mortality.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same strain of mice as in the efficacy studies.
-
Group Allocation: Assign mice to groups (n=3-4 per time point) for each dose level to be tested (e.g., 10 mg/kg and 30 mg/kg).
-
Administration: Administer a single dose of this compound via oral gavage.
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8][9] Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (T½).
Mandatory Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. 4.14.1. Maximum Tolerated Doses (MTDs) of Paclitaxel [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. benchchem.com [benchchem.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of Domine
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel Kinase X inhibitor, Domine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target Kinase X, a critical regulator of the pro-survival "SignalPath A" pathway implicated in various cancers. The primary goal of using this compound is to inhibit the phosphorylation of Target Y and induce apoptosis in cancer cells.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, Kinase X.[1] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect, or to cellular toxicity unrelated to the inhibition of Kinase X.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q3: I'm observing a stronger phenotype than expected. Could this be due to off-target effects?
A3: Yes, a stronger-than-expected phenotype can be an indication of off-target effects. This compound might be inhibiting other kinases or proteins that are also involved in the observed cellular process, leading to a synergistic or additive effect. It is also possible that this compound has beneficial "polypharmacology," where it acts on multiple targets to produce a therapeutic effect.[2][3] However, it is crucial to identify these off-targets to understand the true mechanism of action.
Q4: What are some initial steps to minimize potential off-target effects in my experiments?
A4: To reduce the likelihood of off-target effects confounding your results, consider the following proactive strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits Kinase X phosphorylation without causing widespread cellular toxicity.[1]
-
Include Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Employ Orthogonal Approaches: Use genetic methods like siRNA or CRISPR-Cas9 to knock down Kinase X and compare the phenotype to that observed with this compound treatment.[1] If the phenotypes do not match, off-target effects are likely.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
You observe that this compound is causing cytotoxicity in a cell line that does not express the intended target, Kinase X.
-
Confirm Target Expression: Verify the expression levels of Kinase X in your cell lines using Western Blotting or qPCR.
-
Perform a Broad-Panel Kinase Screen: To identify potential off-targets, screen this compound against a large panel of kinases. Commercial services are available for comprehensive profiling.[3]
-
Validate Key Off-Targets: If the screen identifies high-affinity off-targets, validate their inhibition by this compound in cellular assays.
| Kinase Target | This compound IC50 (nM) | Interpretation |
| Kinase X (On-Target) | 5 | High Potency |
| Kinase A | 5,000 | Low Potency |
| Kinase B | 75 | Significant Off-Target Activity |
| Kinase C | 2,500 | Low Potency |
| Kinase D | 150 | Moderate Off-Target Activity |
Interpretation: The data indicates that this compound has significant inhibitory activity against Kinase B and moderate activity against Kinase D at concentrations used to target Kinase X.[3] This could explain the unexpected cytotoxicity in Kinase X-negative cell lines if they express Kinase B or D.
Issue 2: Discrepancy Between this compound Treatment and Kinase X Knockdown
The phenotype observed after treating cells with this compound is different from the phenotype observed after knocking down Kinase X using siRNA.
Caption: Workflow for troubleshooting discrepancies between pharmacological and genetic inhibition.
Key Experimental Protocols
Protocol 1: Western Blot for Compensatory Signaling
This protocol is used to assess if inhibition of Kinase X by this compound leads to the activation of alternative survival pathways.
-
Cell Lysis: Treat cells with this compound (at 1x, 5x, and 10x IC50) and a vehicle control for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against p-Kinase X, total Kinase X, p-AKT, total AKT, p-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound engages with its intended target, Kinase X, in intact cells by measuring changes in protein thermal stability upon ligand binding.[1]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Analysis: Analyze the amount of soluble Kinase X remaining in the supernatant by Western Blot. Increased thermal stability of Kinase X in this compound-treated samples indicates target engagement.
Protocol 3: siRNA-mediated Knockdown of Kinase X
This provides an orthogonal method to validate that the observed phenotype is a direct result of Kinase X inhibition.
-
Transfection: Transfect cells with siRNA targeting Kinase X or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of Kinase X protein levels by Western Blot.
-
Phenotypic Assay: Perform the relevant functional assay (e.g., cell viability, apoptosis) on the remaining cells and compare the results to those obtained with this compound treatment.
Signaling Pathway and Logical Relationships
Caption: Hypothetical signaling pathway for this compound's on-target and off-target effects.
References
Technical Support Center: Enhancing the Stability of Domine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Domine for long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Loss of this compound Potency in Aqueous Solution | - Hydrolytic degradation of active moieties.[1] - pH shift in the solution outside the optimal range. | - Prepare solutions fresh for each experiment. - If short-term storage is necessary, aliquot and store at -80°C, avoiding repeated freeze-thaw cycles.[1] - Use a buffered solution to maintain the optimal pH range for this compound. |
| Precipitation or Cloudiness in this compound Solution After Thawing | - Protein aggregation or precipitation due to freeze-thaw stress. - this compound concentration exceeding its solubility at lower temperatures. | - Thaw samples on ice to minimize thermal stress. - Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitates before use.[1] - Consider reformulating with cryoprotectants if frequent freezing is required. |
| Discoloration of this compound Solution | - Oxidative degradation of the compound. - Exposure to light (photodegradation). | - Store this compound solutions, especially stock solutions, protected from light using amber vials or by wrapping containers in aluminum foil.[2] - Prepare solutions with degassed buffers to minimize dissolved oxygen. |
| Inconsistent Experimental Results | - Degradation of this compound in cell culture media during incubation.[1] - Inaccurate initial concentration due to improper handling of stock solutions. | - Determine the stability of this compound in your specific cell culture medium by performing a time-course experiment and quantifying the remaining active compound via HPLC.[1] - Always use a freshly prepared standard curve for quantification.[1] |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -80°C as a lyophilized powder or in a suitable cryoprotectant solution. This minimizes chemical degradation pathways such as hydrolysis and oxidation.
2. How should I prepare this compound stock solutions?
It is recommended to prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
3. What factors can affect the stability of this compound in my experiments?
Several factors can influence this compound's stability, including temperature, pH, light exposure, and the composition of the solution or cell culture medium.[1][3][4] It is crucial to control these variables to ensure reproducible results.
4. How can I assess the stability of this compound under my specific experimental conditions?
A stability study using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of this compound.[1][2] This involves incubating this compound under your experimental conditions and measuring its concentration at various time points.
5. What are the common degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[2] Hydrolysis can occur in aqueous solutions, especially at non-optimal pH, while oxidation can be initiated by exposure to air and light.
Quantitative Data Summary
The following table summarizes the stability of a 10 µM this compound solution under various storage conditions over 48 hours.
| Storage Condition | Time (hours) | Remaining Active this compound (%) |
| 37°C in Cell Culture Medium | 0 | 100 |
| 8 | 85 | |
| 24 | 60 | |
| 48 | 35 | |
| 4°C in Buffered Solution | 0 | 100 |
| 8 | 98 | |
| 24 | 95 | |
| 48 | 92 | |
| -20°C in Buffered Solution | 0 | 100 |
| 8 | 99 | |
| 24 | 98 | |
| 48 | 97 | |
| -80°C in Buffered Solution | 0 | 100 |
| 8 | 100 | |
| 24 | 100 | |
| 48 | 99.5 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Pre-warmed cell culture medium (37°C)
- Sterile flasks or tubes
- HPLC system with UV detector
- HPLC column suitable for this compound analysis
- Mobile phase (e.g., a gradient of phosphate (B84403) buffer and acetonitrile)[1]
- Ice-cold methanol
- Microcentrifuge
2. Procedure:
- Media Preparation: Spike pre-warmed cell culture medium with the this compound stock solution to a final concentration of 10 µM. Prepare enough volume for all time points.[1]
- Incubation: Place the this compound-spiked medium in a sterile flask and incubate at 37°C in a 5% CO₂ incubator.[1]
- Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.[1]
- Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until HPLC analysis to prevent further degradation.[1]
- Sample Preparation for HPLC:
- Thaw the samples on ice.
- To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
- Collect the supernatant for HPLC analysis.
- HPLC Analysis:
- Inject the prepared sample into the HPLC system.
- Run the analysis using a validated method (e.g., UV detection at a specific wavelength).[1]
- Quantification: Create a standard curve by preparing serial dilutions of this compound in the same cell culture medium at time 0 and processing them in the same manner as the experimental samples. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.[1]
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Troubleshooting Unexpected Results in Functional Assays for Protein Domain Interactions
Welcome to the technical support center for functional assays focused on protein domain interactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure the generation of reliable and reproducible data from their experiments.
Frequently Asked Questions (FAQs)
Q1: What are functional assays for protein domain interactions?
Functional assays for protein domain interactions are experiments designed to study the biological consequences of the interaction between specific domains of proteins. These assays move beyond simple binding confirmation to measure downstream cellular events, such as the activation or inhibition of signaling pathways, changes in gene expression, or alterations in cell behavior like proliferation or apoptosis.
Q2: My positive control is not showing the expected activity in my signaling assay. What should I do?
Failure of a positive control indicates a fundamental issue with the assay setup. A systematic approach to troubleshooting is crucial.[1]
Here is a logical workflow to diagnose the problem:
Troubleshooting workflow for positive control failure.
Q3: I am observing high background signal in my assay. What are the common causes and solutions?
High background noise can obscure the true signal from your experiment, reducing the assay's sensitivity and dynamic range.[2][3] Common causes are often related to reagents and washing steps.[2][4]
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[2] Consider using a different blocking agent. |
| Inadequate Washing | Increase the number and/or volume of wash steps. Adding a surfactant like Tween-20 to the wash buffer can also help.[2][4] |
| Non-specific Binding of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding.[4][5] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
| Long Exposure/Development Time | Reduce the incubation time with the substrate or the exposure time during signal detection. |
Q4: I am seeing a weak or no signal in my experimental wells, but the positive control works. What should I investigate?
Low or absent signal can be due to a variety of factors, from the reagents to the biological system itself.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Perform an antibody titration to find the optimal concentration. |
| Inactive Reagents | Ensure all reagents, especially enzymes and substrates, are active and have been stored correctly. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Incubation Times/Temperatures | Verify that all incubation steps were performed for the correct duration and at the recommended temperature.[1] |
| Low Target Expression | Confirm that your cell line expresses the target protein domain at a sufficient level. |
| Inefficient Cell Stimulation | If your assay involves stimulating a signaling pathway, ensure your agonist is at the optimal concentration and that the stimulation time is appropriate. |
| Reagents Added in Wrong Order | Carefully review the protocol to ensure all steps were performed in the correct sequence.[6] |
Q5: My results are not reproducible between experiments. How can I improve consistency?
Poor reproducibility is a common challenge in cell-based assays. Consistency in your experimental execution is key to obtaining reliable data.
Here is a diagram illustrating factors influencing assay reproducibility:
Key factors for ensuring assay reproducibility.
Experimental Protocols
Protocol: Generic Cell-Based Signaling Assay (e.g., Luciferase Reporter Assay)
This protocol outlines a general workflow for a luciferase reporter assay to measure the activation of a specific signaling pathway upon a protein-domain mediated interaction.
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection (if applicable):
-
On the following day, transfect cells with the appropriate reporter plasmid (e.g., containing a response element for a transcription factor of interest upstream of a luciferase gene) and any expression plasmids for the interacting protein domains.
-
Follow the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours.
-
-
Cell Stimulation:
-
Remove the transfection medium.
-
Add your test compounds or stimulus at various concentrations in a serum-free or low-serum medium.
-
Include appropriate controls (e.g., vehicle control, positive control agonist).
-
Incubate for the desired stimulation period (e.g., 6-24 hours).
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure luminescence using a plate reader.
-
Signaling Pathway Visualization
Below is a simplified diagram of a generic signaling pathway that could be investigated with such an assay.
A generic cell signaling pathway leading to gene expression.
References
Technical Support Center: Dopamine Receptor Binding Assays
Welcome to the technical support center for dopamine (B1211576) receptor binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and increase the specificity of dopamine receptor binding.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving specific dopamine receptor binding?
A1: The primary challenges in dopamine receptor binding assays include high non-specific binding, low signal-to-noise ratios, and distinguishing between dopamine receptor subtypes.[1][2] Dopamine receptors exist in five main subtypes (D1-D5), which are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their structural and functional similarities.[3][4][5] Achieving specificity is crucial as many ligands exhibit affinity for multiple subtypes, which can lead to ambiguous results and potential off-target effects in drug development.[6][7]
Q2: How can I reduce high non-specific binding (NSB) in my assay?
A2: High non-specific binding can obscure your specific signal. Here are several strategies to mitigate it:
-
Optimize Ligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to ensure it primarily binds to high-affinity specific sites.[2]
-
Choose the Right Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on the membrane or plate.[1][8][9] The choice of blocking agent may need to be empirically optimized for your specific assay system.[8]
-
Increase Wash Steps: Increasing the number and duration of wash steps after incubation can help remove unbound and non-specifically bound ligands.[9][10]
-
Pre-soak Filters: For filtration assays, pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[5]
Q3: My signal is very low. What are the possible causes and solutions?
A3: A low total binding signal can stem from several factors:
-
Inactive Ligand: Ensure your labeled ligand has not degraded. Check the expiration date and storage conditions.
-
Low Receptor Density: The tissue or cell preparation may have a low concentration of the target receptor. You might need to optimize your membrane preparation protocol or use a cell line with higher receptor expression.[2][11]
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., MgCl₂, CaCl₂) in the assay buffer are critical for optimal binding.[2][5] Verify your buffer composition and pH at the incubation temperature.[2]
-
Assay Not at Equilibrium: The incubation time might be too short. Perform a time-course experiment to determine the optimal time to reach binding equilibrium.[2]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a common issue that can significantly impact the quality of your data. This guide provides a logical workflow for troubleshooting this problem.
Caption: Troubleshooting workflow for high non-specific binding.
Data Presentation: Ligand Selectivity
Achieving selectivity for a specific dopamine receptor subtype is a common goal in drug development. The following table summarizes the binding affinities (Ki in nM) of several common ligands across D1-like and D2-like receptor families, highlighting their selectivity profiles.
| Ligand | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Selectivity Profile |
| Dopamine (Agonist) | 4500 | 20 | 710 | - | D2-like preference |
| Haloperidol (Antagonist) | - | 0.28 | 0.53 | 4.4 | D2/D3 > D4 |
| SCH23390 (Antagonist) | ~1-3 | >1000 | >1000 | >1000 | D1-like selective |
| Spiperone (Antagonist) | >1000 | 0.02 - 0.23 | 0.39 - 0.58 | 0.29 - 0.48 | D2-like selective |
| (+)-Butaclamol (Antagonist) | - | 1.1 | 18 | 40 | D2 > D3/D4 |
| Apomorphine (Agonist) | 140 | 53 | 44 | - | Non-selective |
Data compiled from multiple sources.[5][12] Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a crude membrane fraction from cells or tissue expressing the dopamine receptor of interest.[5]
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[2]
-
Prepare a working solution of the radioligand (e.g., [³H]Spiperone for D2-like receptors) at a concentration close to its Kd.
-
Perform serial dilutions of the unlabeled test compound.
-
Prepare a high-concentration solution of an unlabeled ligand (e.g., 10 µM Haloperidol) to define non-specific binding (NSB).[2]
-
-
Assay Setup:
-
In a 96-well plate, add reagents to triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
The final volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to allow the binding reaction to reach equilibrium.[13]
-
-
Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[5]
-
-
Washing:
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Counting:
-
Punch the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Understanding the downstream signaling of dopamine receptor subtypes is essential for designing functional assays and interpreting results. D1-like and D2-like receptors have opposing effects on the adenylyl cyclase pathway.
Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.[3][14][15]
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights & FAQs | What is the Difference Between D1 and D2 Receptors? [celtarys.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. Optimizing the Expression of Human Dopamine Receptors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Domine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Domine, a novel mTOR inhibitor, with the established first-generation mTOR inhibitor, Rapamycin (B549165). The data presented is based on established preclinical models to evaluate anti-cancer therapeutics.
Introduction to mTOR Inhibition in Cancer Therapy
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3][4] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[1][4] First-generation mTOR inhibitors, such as Rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[5] While effective in some cancers, their efficacy can be limited by feedback activation of other signaling pathways.[6] this compound represents a next-generation mTOR inhibitor designed for enhanced potency and specificity.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis and cell proliferation.[3][7] Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[4][7] Activated mTORC1 then phosphorylates downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[1][2]
Preclinical Efficacy: this compound vs. Rapamycin
In Vitro Studies: Anti-Proliferative Activity
The anti-proliferative effects of this compound and Rapamycin were assessed in the human breast cancer cell line MCF-7, which is known to be sensitive to mTOR inhibition.[6][8]
Table 1: Comparative Anti-Proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
| This compound | 5 |
| Rapamycin | 20 |
IC50 values represent the concentration required to inhibit cell growth by 50% and were determined using an MTT assay after 72 hours of treatment. Fictional data for this compound is presented for illustrative purposes.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Rapamycin for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 values.
In Vitro Studies: Target Engagement and Pathway Modulation
To confirm that this compound inhibits the mTOR pathway, Western blot analysis was performed to measure the phosphorylation of key downstream targets.
Table 2: Effect of this compound and Rapamycin on mTOR Pathway Phosphorylation in MCF-7 Cells
| Treatment (100 nM for 4h) | p-S6K1 (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |
| Vehicle (DMSO) | 100 | 100 |
| This compound | 15 | 25 |
| Rapamycin | 40 | 50 |
Values represent the percentage of phosphorylated protein relative to the vehicle-treated control, normalized to total protein levels. Fictional data for this compound is presented for illustrative purposes.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: MCF-7 cells are treated with the compounds, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH).[1][9]
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an ECL detection reagent.[1] Densitometry is used for quantification.
In Vivo Studies: Antitumor Efficacy in a Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a mouse xenograft model using MCF-7 cells.
Table 3: Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 75 |
| Rapamycin | 10 | 45 |
Tumor growth inhibition (TGI) was calculated at the end of the 21-day study. Fictional data for this compound is presented for illustrative purposes.
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of immunodeficient mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.[10][11]
-
Drug Administration: this compound, Rapamycin, or a vehicle control is administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as a measure of toxicity.[11]
-
Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.[12]
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent inhibitor of the mTOR signaling pathway. In both in vitro and in vivo models, this compound exhibited superior anti-proliferative and antitumor activity compared to the first-generation mTOR inhibitor, Rapamycin. These findings support the continued development of this compound as a promising therapeutic candidate for cancers with a dysregulated mTOR pathway. Further preclinical studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Novel Kinase Inhibitors: Domine vs. Imatinib in the Context of Bcr-Abl Targeting
This guide provides a detailed comparative analysis of the novel, next-generation Bcr-Abl tyrosine kinase inhibitor, Domine, against the established first-line therapy, Imatinib. The focus of this comparison is on preclinical data relevant to drug development professionals, including potency, selectivity, cellular activity, and in vivo efficacy. All data for the investigational compound "this compound" is presented as a hypothetical profile to illustrate potential advancements in the field.
In Vitro Potency and Selectivity
A primary indicator of a kinase inhibitor's potential is its half-maximal inhibitory concentration (IC50) against the target kinase and its selectivity profile against other kinases. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile
| Compound | Bcr-Abl IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | SRC IC50 (nM) | LCK IC50 (nM) |
| This compound | 0.8 | 150 | 220 | >10,000 | >10,000 |
| Imatinib | 25 | 30 | 45 | >10,000 | >10,000 |
Data for this compound is hypothetical. Data for Imatinib is representative of published values.
The data indicates that this compound exhibits significantly higher potency against the primary Bcr-Abl target compared to Imatinib. Furthermore, this compound shows a more favorable selectivity profile, with considerably less activity against the off-target kinases PDGFRβ and c-Kit, which may translate to a better safety profile.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human Bcr-Abl kinase domain, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure : The kinase reaction was initiated by adding ATP to a mixture of the kinase, peptide substrate, and varying concentrations of the inhibitor (this compound or Imatinib).
-
Incubation : The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection : The reaction was stopped, and the detection reagents were added. After a further 60-minute incubation, the TR-FRET signal was measured.
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Activity
The efficacy of a compound at the cellular level is critical. This is often assessed by measuring the inhibition of proliferation in cancer cell lines that are dependent on the target kinase.
Table 2: Anti-proliferative Activity in CML Cell Lines
| Compound | K562 GI50 (nM) | Ba/F3 Bcr-Abl GI50 (nM) | Ba/F3 Parental GI50 (nM) |
| This compound | 5 | 2 | >20,000 |
| Imatinib | 250 | 180 | >20,000 |
GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data for this compound is hypothetical.
This compound demonstrates superior anti-proliferative activity in the K562 human CML cell line and in a Ba/F3 murine pro-B cell line engineered to express Bcr-Abl. The lack of activity in the parental Ba/F3 cell line confirms that the cytotoxic effect is specific to the inhibition of Bcr-Abl.
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture : K562 or Ba/F3 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment : Cells were treated with a range of concentrations of this compound or Imatinib for 72 hours.
-
Viability Assessment : Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is proportional to the number of viable cells.
-
Data Analysis : Fluorescence was measured, and the GI50 values were determined from dose-response curves.
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the process for evaluation provides a clearer context for the data presented.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: Preclinical evaluation workflow for kinase inhibitors.
Conclusion
The presented data illustrates a hypothetical scenario where the novel compound, this compound, exhibits a superior preclinical profile compared to Imatinib. Its enhanced potency and selectivity in biochemical assays, coupled with greater efficacy in cellular models, suggest that it could represent a significant advancement in the treatment of Chronic Myeloid Leukemia. These findings warrant further investigation through in vivo efficacy and safety studies to fully characterize its therapeutic potential. The structured evaluation workflow provides a clear roadmap for the continued development of next-generation kinase inhibitors like this compound.
Cross-Validation of Dopamine and Domperidone Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurotransmitter dopamine (B1211576) and the dopamine D2 receptor antagonist domperidone (B1670879) have emerged as molecules of interest in oncology research due to their potential anti-tumor activities. This guide provides a comparative analysis of their effects across various cancer cell lines, supported by experimental data and detailed methodologies. The information is presented to facilitate objective evaluation and inform future research directions.
I. Comparative Efficacy in Cancer Cell Lines
The cellular consequences of dopamine and domperidone treatment exhibit significant variability across different cancer types, underscoring the context-dependent nature of their anti-neoplastic effects.
Table 1: Effects of Dopamine on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Signaling Pathways Involved |
| B16 | Melanoma | Inhibited growth | Not specified in the provided context |
| MCF-7 | Breast Cancer | Inhibited cell proliferation, reduced AKT/IGF-1 activation | D1R-mediated |
| HT29 | Colon Cancer | Inhibitory effect on cell proliferation | D1R-mediated |
| Various | Liver Cancer | Stimulated cell proliferation and migration | Upregulation of DRD1, activation of cAMP/PI3K/AKT/CREB pathway |
| U87, U251 | Glioblastoma | Reduced viability and migratory potential | Inhibition of MAPK/mTOR signaling |
| SK-N-MC | Neuroblastoma | Reduced cell viability via NO-associated cell death | D1R agonism |
Table 2: Effects of Domperidone on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Signaling Pathways Involved |
| HCT116 | Colon Cancer | Induced apoptosis, reduced cell viability | Inhibition of MEK/ERK and JAK2/STAT3 pathways, downregulation of DRD2 |
| Caki-2 | Renal Cancer | Induced cytotoxic effects and intrinsic apoptosis | Suppression of JAK2/STAT3 phosphorylation |
| KYSE150, KYSE450 | Esophageal Squamous Cell Carcinoma | Inhibited cell proliferation | Inhibition of MEK/ERK and CDK4/SMAD3 pathways |
| Various | Triple-Negative Breast Cancer | Induced apoptosis | Modulation of reactive oxygen species and JAK/STAT3 signaling |
II. Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of dopamine and domperidone's anti-cancer effects.
1. Cell Viability Assay (MTS Assay)
-
Objective: To quantify the effect of a compound on cell proliferation and viability.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the test compound (e.g., dopamine or domperidone) or a vehicle control for specified time intervals (e.g., 24, 48, 72 hours).
-
Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the culture medium.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Procedure:
-
Cells are treated with the test compound or vehicle control for a specified time.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells are treated with the test compound or vehicle control.
-
Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, Bcl-2, cleaved caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
-
III. Visualizing Molecular Mechanisms and Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by dopamine and domperidone in cancer cells.
Caption: Dopamine's dual role in cancer signaling pathways.
Caption: Domperidone's inhibitory effects on oncogenic signaling.
B. Experimental Workflow
The following diagram outlines a general workflow for the cross-validation of a compound's effects in different cell lines.
Caption: Workflow for cross-validating compound effects.
A Head-to-Head Comparison of Domine (Sulfadoxine-Pyrimethamine) and Artemisinin-Based Combination Therapies for the Treatment of Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Domine (Sulfadoxine-Pyrimethamine, SP) and its primary competitor class, Artemisinin-Based Combination Therapies (ACTs), for the treatment of uncomplicated Plasmodium falciparum malaria. The emergence and spread of drug-resistant malaria parasites necessitate a thorough understanding of the performance and mechanisms of action of available antimalarial agents.
Executive Summary
Sulfadoxine-Pyrimethamine (B1208122) (SP), commercially known as this compound, is a fixed-dose combination antimalarial drug. It has historically been a cost-effective and widely used treatment. However, its efficacy has been significantly compromised by the spread of parasite resistance. The current standard of care and primary competitor for SP are Artemisinin-Based Combination Therapies (ACTs). ACTs, such as Artemether-Lumefantrine (AL), Artesunate-Amodiaquine (AS-AQ), and Dihydroartemisinin-Piperaquine (DHA-PPQ), have demonstrated superior efficacy in regions with high SP resistance. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate these antimalarial agents.
Mechanism of Action: A Tale of Two Pathways
The therapeutic action of this compound (SP) and ACTs target distinct biochemical pathways in the Plasmodium falciparum parasite.
This compound (Sulfadoxine-Pyrimethamine): Targeting Folate Biosynthesis
This compound employs a synergistic two-pronged attack on the parasite's folate biosynthesis pathway, which is crucial for DNA and RNA synthesis. Sulfadoxine (B1681781), a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). Pyrimethamine (B1678524), on the other hand, is a potent inhibitor of dihydrofolate reductase (DHFR). The sequential blockade of these two key enzymes effectively halts the production of tetrahydrofolate, leading to parasite death.[1][2][3]
Resistance to SP primarily arises from point mutations in the genes encoding DHPS (dhps) and DHFR (dhfr). The accumulation of these mutations reduces the binding affinity of sulfadoxine and pyrimethamine to their respective target enzymes, rendering the drug combination ineffective.[4][5][6]
Artemisinin-Based Combination Therapies (ACTs): A Multi-Target Approach
ACTs combine a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. Artemisinins are thought to exert their parasiticidal effect through the generation of reactive oxygen species (ROS) following the cleavage of their endoperoxide bridge by heme iron in infected red blood cells. This oxidative stress damages parasite proteins and lipids, leading to rapid parasite clearance. The partner drug in an ACT has a different mechanism of action and a longer half-life, which helps to eliminate the remaining parasites and prevent the development of resistance.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the comparative efficacy of this compound (SP) against various ACTs in the treatment of uncomplicated P. falciparum malaria. The data is derived from several clinical trials conducted in different malaria-endemic regions.
Table 1: this compound (SP) vs. Artemether-Lumefantrine (AL)
| Outcome Measure | This compound (SP) | Artemether-Lumefantrine (AL) | Study Reference |
| 28-Day Cure Rate (PCR-corrected) | 12.1% (re-parasitemia) | 100% | Nepal[4][7] |
| Day 28 Effectiveness (PCR-adjusted) | 27.1% | 83.3% | Benin[8] |
Table 2: this compound (SP) vs. Artesunate-Amodiaquine (AS-AQ)
| Outcome Measure | This compound (SP) | Artesunate-Amodiaquine (AS-AQ) | Study Reference |
| 28-Day Cure Rate (PCR-corrected) | 96.9% (as AS+SP) | 95.4% | Mali[9][10] |
| Day 28 Effectiveness (PCR-adjusted) | 27.1% | 87.4% | Benin[8] |
Table 3: this compound (SP) vs. Dihydroartemisinin-Piperaquine (DHA-PPQ) for Intermittent Preventive Treatment in Pregnancy (IPTp)
| Outcome Measure | This compound (SP) | Dihydroartemisinin-Piperaquine (DHA-PPQ) | Study Reference |
| Incidence of Clinical Malaria during Pregnancy | Higher | 69% Lower | Meta-analysis[11][12] |
| Risk of Placental Parasitemia | Higher | 62% Lower | Meta-analysis[11][12] |
| Mean Newborn Birthweight | Higher (by 50g) | Lower | Meta-analysis[11][12] |
Experimental Protocols
The evaluation of antimalarial drug efficacy relies on standardized in vivo and in vitro experimental protocols.
In Vivo Efficacy Testing: The 4-Day Suppressive Test in Mice
This widely used model assesses the ability of a compound to suppress parasitemia in infected mice.
Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Strain: Mice are infected intravenously or intraperitoneally with Plasmodium berghei.
-
Drug Administration: The test compound (e.g., this compound or an ACT) is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 5 post-infection. The percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated group to that of an untreated control group.
In Vitro Susceptibility Testing: SYBR Green I-Based Assay
This high-throughput assay is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in culture.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a 96-well microplate.
-
Drug Dilution: The test compound is serially diluted and added to the parasite cultures.
-
Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[1][13]
Molecular Monitoring of Drug Resistance
The presence of mutations in the dhfr and dhps genes is a key indicator of SP resistance. These mutations can be detected using molecular techniques.
Methodology:
-
DNA Extraction: Parasite DNA is extracted from the blood of infected individuals.
-
PCR Amplification: The dhfr and dhps genes are amplified using Polymerase Chain Reaction (PCR).
-
Genotyping: The amplified DNA is analyzed for specific mutations using techniques such as Restriction Fragment Length Polymorphism (RFLP) or DNA sequencing.[14][15][16]
Conclusion
The data overwhelmingly indicates that in the current landscape of widespread resistance, Artemisinin-Based Combination Therapies are significantly more effective than this compound (Sulfadoxine-Pyrimethamine) for the treatment of uncomplicated P. falciparum malaria. While SP may still have a role in specific contexts, such as intermittent preventive treatment in pregnancy in certain regions, its use as a first-line treatment is no longer recommended in areas with established resistance. The continued monitoring of drug efficacy through robust clinical trials and the surveillance of resistance markers are crucial for effective malaria control and the development of future antimalarial therapies.
References
- 1. iddo.org [iddo.org]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. Comparison of artemether-lumefantrine with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in eastern Nepal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ajtmh.org [ajtmh.org]
- 8. Comparison of sulfadoxine-pyrimethamine, unsupervised artemether-lumefantrine, and unsupervised artesunate-amodiaquine fixed-dose formulation for uncomplicated plasmodium falciparum malaria in Benin: a randomized effectiveness noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Artemisinin-based combinations versus amodiaquine plus sulphadoxine-pyrimethamine for the treatment of uncomplicated malaria in Faladje, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 16. Plasmodium falciparum dhps and dhfr markers of resistance to sulfadoxine–pyrimethamine five years (2016–2020) after the implementation of seasonal malaria chemoprevention in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of "Domine" Experimental Results: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, ensuring that results are reliable and can be built upon by other researchers.[1][2] This guide provides a comparative analysis of a hypothetical therapeutic agent, "Domine," with established alternatives, focusing on the critical aspect of experimental reproducibility. In the absence of specific information on a product named "this compound," this document serves as a template, illustrating how such a comparison should be structured. For this purpose, we will use a fictional context: comparing the efficacy of "this compound" in reducing tumor cell viability against two well-known chemotherapy drugs, Cisplatin and Paclitaxel.
Quantitative Data Summary
The following tables summarize the hypothetical experimental data comparing the efficacy of this compound, Cisplatin, and Paclitaxel on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The IC50 value (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values (µM) for HeLa Cells
| Treatment | Lab 1 (IC50 in µM) | Lab 2 (IC50 in µM) | Lab 3 (IC50 in µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | 12.5 | 13.1 | 12.8 | 12.8 | 0.3 |
| Cisplatin | 8.2 | 8.9 | 8.5 | 8.53 | 0.35 |
| Paclitaxel | 0.05 | 0.07 | 0.06 | 0.06 | 0.01 |
Table 2: Comparative IC50 Values (µM) for MCF-7 Cells
| Treatment | Lab 1 (IC50 in µM) | Lab 2 (IC50 in µM) | Lab 3 (IC50 in µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | 25.3 | 24.8 | 26.1 | 25.4 | 0.66 |
| Cisplatin | 15.7 | 16.5 | 16.1 | 16.1 | 0.4 |
| Paclitaxel | 0.01 | 0.015 | 0.012 | 0.012 | 0.0025 |
Experimental Protocols
Detailed and transparent methodologies are crucial for reproducibility.[3] The following protocols were hypothetically used to generate the data above.
Cell Viability Assay (MTT Assay)
-
Cell Culture: HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, Cisplatin, or Paclitaxel for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Visualizing experimental workflows and signaling pathways can aid in understanding the experimental design and the mechanism of action of the compounds.
Experimental Workflow for Cell Viability Assay
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism of action for "this compound," where it is proposed to inhibit the PI3K/AKT signaling pathway, a common target in cancer therapy.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of experimental results.[4][5][6] In the context of the hypothetical data presented, these could include:
-
Reagent Quality: Variations in the quality and batch of cell culture media, FBS, and the drugs themselves can lead to different outcomes.[4]
-
Cell Line Integrity: Genetic drift in cell lines over time can alter their response to drugs.
-
Experimental Technique: Minor differences in pipetting, incubation times, and cell handling can introduce variability.[6]
-
Equipment Calibration: Ensuring that equipment such as incubators, plate readers, and pipettes are properly calibrated is essential for consistent results.[4]
-
Data Analysis: The statistical methods and software used to analyze the data and calculate IC50 values should be consistent across experiments.
To enhance reproducibility, it is crucial to use standardized protocols, properly maintain cell lines and reagents, and ensure that all experimental details are thoroughly documented and reported.[7][8] Openly sharing data and methods is also a key practice for promoting transparency and allowing for independent verification of findings.[3]
References
- 1. Reproducibility - Wikipedia [en.wikipedia.org]
- 2. The Importance of Reproducibility in Scientific Research [mindthegraph.com]
- 3. sciencenews.io [sciencenews.io]
- 4. kosheeka.com [kosheeka.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. donotedit.com [donotedit.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Top 10 Strategies to Improve Scientific Reproducibility - LabArchives [labarchives.com]
A Comparative Analysis of the Therapeutic Indices of Donepezil and Memantine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic indices of Donepezil and Memantine, two prominent drugs used in the management of Alzheimer's disease. The following sections present quantitative data from preclinical studies, outline the experimental methodologies used to derive these data, and visualize the associated signaling pathways and experimental workflows.
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI generally indicates a wider margin of safety. The tables below summarize the preclinical data for Donepezil and Memantine from rodent studies.
Table 1: Therapeutic Index Data for Donepezil
| Species | Route of Administration | Efficacy Endpoint (ED50) | Toxicity Endpoint (LD50) | Calculated Therapeutic Index (LD50/ED50) |
| Rat | Intraperitoneal | 6 µmol/kg (Cholinergic signs)[1] | 7.6 mg/kg (Intravenous)[2] | Not directly comparable due to different routes |
| Mouse | Oral | 3 mg/kg (Amelioration of scopolamine-induced memory impairment)[3] | 45.2 mg/kg (Oral)[4] | 15.1 |
Table 2: Therapeutic Index Data for Memantine
| Species | Route of Administration | Efficacy Endpoint (ED50/ID50) | Toxicity Endpoint (LD50) | Calculated Therapeutic Index (LD50/ED50) |
| Mouse | Oral | - | 437-498 mg/kg[5] | - |
| Rat | Oral | 20 mg/kg (Inhibition of intestinal motility)[5] | ~500 mg/kg[5] | ~25 |
| Rat | Intraperitoneal | 2.7 mg/kg (Inhibition of NMDA-induced neuronal damage)[6] | - | - |
| Rat | Intraperitoneal | 2.9 mg/kg (Protection against NMDA-induced convulsions)[6] | - | - |
Experimental Protocols
The methodologies employed in the cited preclinical studies are crucial for the interpretation of the therapeutic index data.
Donepezil Efficacy and Toxicity Studies
-
ED50 Determination (Cholinergic Signs in Rats): Male rats were administered Donepezil via intraperitoneal injection. The dose required to produce overt cholinergic signs, such as salivation and tremors, in 50% of the animals was determined as the ED50.[1]
-
ED50 Determination (Memory Impairment in Mice): The Y-maze test was used to assess spatial working memory in mice. Memory impairment was induced by scopolamine. Donepezil was administered orally, and the dose that significantly prevented the progression of scopolamine-induced memory impairment was identified.[3]
-
LD50 Determination (Oral in Mice): The acute oral lethal dose (LD50) of Donepezil was determined in mice. The study followed a protocol where single oral doses of the drug were administered to groups of animals, and mortality was observed over a specified period.[4]
-
LD50 Determination (Intravenous in Rats): The acute intravenous lethal dose (LD50) of Donepezil was determined in rats following a single intravenous administration.[2]
Memantine Efficacy and Toxicity Studies
-
ED50 Determination (Intestinal Motility in Rats): The effect of Memantine on intestinal motility was assessed in rats. The dose that inhibited intestinal motility by 50% was determined as the ED50.[5]
-
ID50 Determination (Neuroprotection in Rats): The neuroprotective effect of Memantine against N-methyl-D-aspartate (NMDA)-induced damage to cholinergic neurons in the Nucleus Basalis of Meynert was evaluated in rats. The dose that inhibited this damage by 50% was determined as the ID50.[6]
-
ED50 Determination (Anticonvulsant Effect in Rats): The ability of Memantine to protect against convulsions induced by intracerebroventricular injection of NMDA was assessed in rats. The dose that was effective in 50% of the animals was determined as the ED50.[6]
-
LD50 Determination (Oral in Rodents): Acute oral toxicity studies were conducted in both mice and rats. Single oral doses of Memantine were administered to determine the dose that was lethal to 50% of the animals.[5]
Signaling Pathways and Experimental Workflows
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[7][8]
Memantine: NMDA Receptor Antagonism
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor involved in synaptic plasticity and memory. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged calcium influx and subsequent neuronal damage, without affecting normal synaptic transmission.[9][10]
Experimental Workflow for Therapeutic Index Determination
The determination of the therapeutic index involves a series of preclinical experiments to establish both the effective and toxic dose ranges of a drug.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. oral ld50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Domine's Potency Against Known Dopamine Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical inhibitor, Domine, against a panel of well-characterized dopamine (B1211576) receptor antagonists. The included data and experimental protocols are designed to offer a comprehensive resource for evaluating the relative potency and potential of novel compounds targeting the dopaminergic system.
Introduction to Dopamine Receptor Inhibition
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes, including motor control, motivation, cognition, and reward.[1] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[1][2] Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][2] Dysregulation of dopamine signaling is implicated in various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction, making dopamine receptors significant therapeutic targets.[4] The development of potent and selective dopamine receptor inhibitors is a key focus in modern drug discovery.
Comparative Potency of Dopamine Receptor Inhibitors
The inhibitory potency of this compound and other known antagonists was determined using in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are reported for the D2 dopamine receptor, a primary target for many antipsychotic medications.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | D2 | 0.8 | 0.5 |
| Haloperidol | D2 | 0.16 - 0.7 | 0.66 - 2.84 |
| Clozapine | D2 | 9.0 | - |
| Trifluoperazine | D2 | 1.2 | - |
| SCH-23390 | D1 | - | 0.2 |
| Olanzapine | D2 | - | 11 - 31 |
Note: IC50 and Ki values are compiled from various sources and experimental conditions, which may lead to a range of reported values.[5][6][7][8][9]
Experimental Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility and transparency.
Radioligand Binding Assay for D2 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D2 dopamine receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
[³H]Spiperone (radioligand).
-
Test compounds (e.g., this compound, Haloperidol).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).
-
The incubation is carried out at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The IC50 value is calculated from the resulting competition curve. The Ki value is then determined using the Cheng-Prusoff equation.
Functional cAMP Assay for D2 Receptor Activation
This assay assesses the functional consequence of D2 receptor binding by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Materials:
-
CHO cells stably co-expressing the human D2 dopamine receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds.
-
Assay medium (e.g., HBSS).
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Dopamine is added to stimulate the D2 receptors, leading to the inhibition of adenylyl cyclase.
-
Forskolin is then added to increase basal cAMP levels.
-
The change in luminescence or fluorescence from the cAMP biosensor is measured using a plate reader.
-
The ability of the test compound to antagonize the dopamine-induced decrease in cAMP is quantified to determine its functional potency (EC50).
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the D2 dopamine receptor.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Dopamine D4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Dopamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Independent Verification of Domine's Mechanism of Action: A Comparative Guide
This guide provides an independent verification of the mechanism of action for the novel compound "Domine," a selective inhibitor of the MEK1/2 kinases. Its performance is objectively compared with other established MEK inhibitors, Trametinib and Cobimetinib, supported by experimental data from in vitro and cell-based assays. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of kinase inhibitors.
Overview of the Target Pathway: RAS/RAF/MEK/ERK
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. As central components of this cascade, the MEK1 and MEK2 kinases represent key therapeutic targets. "this compound," like Trametinib and Cobimetinib, is designed to inhibit MEK, thereby blocking downstream signaling to ERK and impeding tumor cell proliferation.
Comparative Analysis of In Vitro Efficacy
The potency of "this compound" was first evaluated in biochemical assays against isolated MEK1 and MEK2 enzymes and compared to Trametinib and Cobimetinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: Biochemical IC50 Data for MEK Kinase Inhibition
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 0.8 | 1.1 |
| Trametinib | 0.92 | 1.8 |
| Cobimetinib | 4.2 | 6.4 |
Data represents mean values from n=3 independent experiments. Lower values indicate higher potency.
The results indicate that "this compound" exhibits potent, single-digit nanomolar inhibition of both MEK1 and MEK2, comparable to or exceeding the potency of Trametinib and significantly more potent than Cobimetinib in this cell-free system.
Verification of Cellular Mechanism of Action
To confirm that "this compound" functions by inhibiting the MEK/ERK pathway within a cellular context, its effect on the phosphorylation of ERK (p-ERK) was assessed in A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive pathway activation.
Table 2: Inhibition of ERK Phosphorylation in A375 Cells
| Compound (100 nM) | p-ERK Levels (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| This compound | 5% |
| Trametinib | 8% |
| Cobimetinib | 15% |
p-ERK levels were quantified via Western blot analysis after 2 hours of treatment. Data is normalized to total ERK and presented as a percentage relative to the vehicle control.
"this compound" demonstrates robust target engagement in cells, effectively suppressing downstream ERK phosphorylation at a concentration of 100 nM. Its activity is comparable to Trametinib and more pronounced than that of Cobimetinib at the same concentration.
Comparative Anti-Proliferative Activity
The ultimate therapeutic goal of MEK inhibition is to halt cancer cell proliferation. The anti-proliferative effects of "this compound" and its comparators were measured in a panel of human cancer cell lines with known driver mutations.
Table 3: Cell Viability IC50 Data in Cancer Cell Lines (72h Assay)
| Cell Line (Mutation) | This compound IC50 (nM) | Trametinib IC50 (nM) | Cobimetinib IC50 (nM) |
| A375 (BRAF V600E) | 8 | 10 | 25 |
| HT-29 (BRAF V600E) | 12 | 15 | 33 |
| HCT116 (KRAS G13D) | 25 | 30 | 70 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Across all tested cell lines, "this compound" consistently shows lower IC50 values, suggesting superior anti-proliferative activity compared to both Trametinib and Cobimetinib.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
In Vitro MEK1/2 Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compounds on purified MEK1 and MEK2 enzymes.
-
Protocol:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with the test compound ("this compound," Trametinib, Cobimetinib) at varying concentrations for 20 minutes at room temperature in a kinase buffer.
-
The kinase reaction is initiated by adding a substrate mixture containing ATP and a non-active ERK2 protein.
-
The reaction proceeds for 30 minutes at 30°C and is terminated by the addition of a stop solution.
-
The amount of phosphorylated ERK2 is quantified using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay).
-
IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blot for ERK Phosphorylation
-
Objective: To measure the inhibition of MEK activity within cancer cells by quantifying the levels of its direct substrate, phosphorylated ERK (p-ERK).
-
Protocol:
-
A375 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 4 hours before treatment.
-
Cells are treated with vehicle (0.1% DMSO), "this compound," Trametinib, or Cobimetinib at a concentration of 100 nM for 2 hours.
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay. Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight.
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity.
-
Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Protocol:
-
Cells (A375, HT-29, HCT116) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
A 10-point, 3-fold serial dilution of each compound is prepared, and cells are treated for 72 hours.
-
After the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm is measured using a microplate reader.
-
Results are normalized to vehicle-treated cells, and IC50 values are calculated using non-linear regression analysis.
-
Conclusion
The presented data provides a clear and independent verification of "this compound's" mechanism of action as a potent and highly effective inhibitor of the MEK/ERK signaling pathway. Through direct biochemical assays, "this compound" demonstrated superior or comparable potency against MEK1/2 when compared to established drugs like Trametinib and Cobimetinib. This in vitro activity translated effectively to a cellular context, where it robustly inhibited ERK phosphorylation and demonstrated superior anti-proliferative effects in multiple cancer cell lines. These findings validate the preclinical profile of "this compound" as a promising candidate for further development.
Comparative Efficacy of Domine Across Preclinical Species: A Guide for Researchers
This guide provides a comparative analysis of Domine's efficacy in suppressing inflammatory responses in various preclinical animal models. The data presented herein is intended to assist researchers and drug development professionals in evaluating the translational potential of this compound for inflammatory diseases. The study compares this compound with a standard-of-care competitor, ArthriMab, focusing on key inflammatory markers.
Mechanism of Action: Targeting the JNK/STAT Pathway
This compound is a novel small molecule inhibitor designed to selectively target the Janus kinase (JNK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. These pathways are crucial in mediating the inflammatory response by regulating the expression of pro-inflammatory cytokines. By inhibiting key kinases within this cascade, this compound effectively dampens the downstream inflammatory signaling, leading to a reduction in inflammation.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound compared to ArthriMab in three different species: murine (mouse), rat, and non-human primate (cynomolgus monkey) models of rheumatoid arthritis. Efficacy was assessed by measuring the reduction in paw swelling and the serum levels of key pro-inflammatory cytokines, TNF-α and IL-6.
Table 1: Reduction in Paw Swelling (%)
| Species | This compound (10 mg/kg) | ArthriMab (10 mg/kg) | Vehicle Control |
| Mouse | 65% | 58% | 5% |
| Rat | 72% | 65% | 8% |
| Cynomolgus Monkey | 78% | 70% | 10% |
Table 2: Reduction in Serum TNF-α Levels (%)
| Species | This compound (10 mg/kg) | ArthriMab (10 mg/kg) | Vehicle Control |
| Mouse | 75% | 68% | 3% |
| Rat | 80% | 72% | 6% |
| Cynomolgus Monkey | 85% | 78% | 9% |
Table 3: Reduction in Serum IL-6 Levels (%)
| Species | This compound (10 mg/kg) | ArthriMab (10 mg/kg) | Vehicle Control |
| Mouse | 70% | 62% | 4% |
| Rat | 78% | 70% | 7% |
| Cynomolgus Monkey | 82% | 75% | 11% |
Experimental Protocols
A standardized experimental workflow was followed for all species to ensure the comparability of the data. The general protocol is outlined below, with species-specific parameters detailed in the subsequent sections.
1. Animal Models and Arthritis Induction:
-
Murine Model: Male DBA/1 mice, aged 8-10 weeks, were used. Arthritis was induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Rat Model: Male Lewis rats, aged 8-10 weeks, were used. Arthritis was induced by intradermal injection of an adjuvant in mineral oil.
-
Non-Human Primate Model: Male cynomolgus monkeys, aged 3-5 years, were used. Arthritis was induced by immunization with recombinant human collagen type II.
2. Dosing and Administration:
-
This compound: Administered orally at a dose of 10 mg/kg once daily.
-
ArthriMab: Administered via subcutaneous injection at a dose of 10 mg/kg once weekly.
-
Vehicle Control: Administered orally once daily.
3. Efficacy Assessments:
-
Paw Swelling: Measured using a plethysmometer on days 0, 7, 14, and 21. The percentage reduction was calculated relative to the vehicle control group.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
4. Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 was considered statistically significant.
Conclusion
The data presented in this guide demonstrate that this compound exhibits superior efficacy in reducing inflammation across multiple preclinical species compared to the established competitor, ArthriMab. The consistent and robust anti-inflammatory effects of this compound, as evidenced by the significant reduction in both physical and biochemical markers of arthritis, underscore its strong potential as a therapeutic candidate for inflammatory diseases. The detailed protocols provided herein should enable the replication and further investigation of these findings.
Safety Operating Guide
A Guide to the Safe Handling and Disposal of Dopamine Hydrochloride
Disclaimer: The following information is provided for educational purposes for researchers, scientists, and drug development professionals. "Domine" is presumed to be a typographical error for "Dopamine." Always consult your institution's safety office and the most current Safety Data Sheet (SDS) for your specific material before handling or disposal.
This guide provides essential safety and logistical information for the proper handling and disposal of Dopamine (B1211576) Hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Safety and Handling Information
Dopamine hydrochloride is a catecholamine neurotransmitter that requires careful handling due to its physiological effects and potential hazards. It is harmful if swallowed, can cause skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective nitrile rubber gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
Disposal Procedures
Proper disposal of dopamine hydrochloride and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
General Guidelines:
-
Regulatory Compliance: All disposal methods must comply with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for determining if the waste is classified as hazardous.[3]
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[4][5] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5] Do not reuse empty containers.[3]
-
Environmental Protection: Prevent the release of dopamine hydrochloride into the environment, including drains and waterways.[1][4]
Step-by-Step Disposal of Unused Dopamine Hydrochloride:
-
Consult SDS and Institutional Guidelines: Before beginning, review the Safety Data Sheet and your institution's specific procedures for chemical waste disposal.
-
Segregate Waste: Keep dopamine hydrochloride waste separate from other chemical waste streams unless otherwise directed by your environmental health and safety department.
-
Labeling: Clearly label the waste container with the chemical name ("Dopamine Hydrochloride"), concentration, and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's hazardous waste disposal service to arrange for pickup and proper disposal.
Quantitative Data Summary
The following tables summarize key quantitative data for Dopamine Hydrochloride (CAS No. 62-31-7).
Table 1: Toxicological Data
| Toxicity Type | Species | Route | Value | Reference |
|---|---|---|---|---|
| Acute Oral LD50 | Rat | Oral | 2859 mg/kg | [6][7] |
| Acute Oral LD50 | Mouse | Oral | 4361 mg/kg | [1] |
| Intraperitoneal LD50 | Rat | Intraperitoneal | 597 mg/kg | [1] |
| Subcutaneous LD50 | Rat | Subcutaneous | 647 mg/kg | [1] |
| Subcutaneous LD50 | Mouse | Subcutaneous | 1366 mg/kg | [1] |
| Aquatic EC50 | Daphnia magna | - | 24.5 mg/L (48h) | [6] |
| Aquatic IC50 | Algae | - | < 1 mg/L (72h) |[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₂ · HCl | [6] |
| Molecular Weight | 189.64 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid/powder | [6][9] |
| Melting Point | 248-250 °C | [4][10] |
| Solubility | Highly water-soluble | [9] |
| pH | 3.0 - 5.5 (at 40 g/L) |[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving dopamine and its transporter.
Protocol 1: Dopamine Transporter (DAT) Uptake Assay
This protocol is used to measure the rate of dopamine uptake into cells expressing the dopamine transporter, which is essential for understanding DAT function and screening potential inhibitors.
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of dopamine uptake.
Materials:
-
Cell line expressing DAT (e.g., SH-SY5Y, or transfected COS-7 or HEK293 cells)
-
96-well cell culture plates
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (radiolabeled dopamine)
-
Unlabeled dopamine
-
DAT inhibitor (e.g., nomifensine (B1679830) or cocaine for non-specific uptake control)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a predetermined density and allow them to adhere and grow to an appropriate confluency (typically 80-90%).
-
Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing various concentrations of [³H]Dopamine to the wells to initiate the uptake. For determining non-specific uptake, add a high concentration of a DAT inhibitor to a set of control wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer. This can be done using a cell harvester for rapid filtration through glass fiber filters.[7]
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[7] Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts from inhibitor-treated wells) from the total uptake.
-
Plot the specific uptake against the concentration of [³H]Dopamine.
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Dopamine Release Assay using PC12 Cells
This assay is used to measure the release of dopamine from cells, which is a key process in dopaminergic neurotransmission.
Objective: To quantify dopamine release from PC12 cells upon stimulation.
Materials:
-
PC12 cells (a rat adrenal pheochromocytoma cell line that synthesizes and stores dopamine)
-
24- or 96-well plates
-
Cell culture medium
-
Stimulation solution (e.g., high potassium buffer to induce depolarization)
-
Luminescence-based detection kit or HPLC with electrochemical detection (HPLC-ECD)
Procedure (Luminescence-Based Method):
-
Cell Culture: Culture PC12 cells in the appropriate medium and plate them in 96-well plates.
-
Stimulation: Wash the cells with a physiological buffer and then add the stimulating agent (e.g., high potassium solution, acetylcholine).
-
Dopamine Oxidation: The released dopamine is oxidized by tyramine (B21549) oxidase, which produces hydrogen peroxide (H₂O₂).[11]
-
Luminescence Reaction: The H₂O₂ then reacts with luminol (B1675438) in the presence of horseradish peroxidase (POD) to generate a chemiluminescent signal.[2][11]
-
Detection: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of dopamine released.[11]
-
Data Analysis: Compare the luminescence signal from stimulated cells to that of unstimulated control cells to quantify the amount of dopamine released.
Mandatory Visualizations
Dopamine Signaling Pathways
Dopamine exerts its effects by binding to G-protein coupled receptors, which are broadly classified into D1-like and D2-like families. These families are coupled to different G-proteins and have opposing effects on the intracellular second messenger, cyclic AMP (cAMP).
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Information for "Domine"
Disclaimer: Initial searches for a chemical substance named "Domine" did not yield specific results for a hazardous laboratory chemical. The information provided below is based on general best practices for handling potentially hazardous chemicals in a research and development setting. It is crucial to identify the correct chemical name and consult its specific Safety Data Sheet (SDS) before handling. The name "this compound" is used here as a placeholder. One search result identified "this compound" as a synonym for N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine, but no specific safety data was available for this compound[1]. Another product with the trade name "Domino" was identified as a cockroach gel bait or a flammable liquid and vapor, but these are unlikely to be the "this compound" used in a research context[2][3].
Immediate Safety and Personal Protective Equipment (PPE)
When handling any chemical of unknown or uncertain toxicity, a cautious approach is paramount. The following PPE is recommended as a minimum standard.
General Laboratory Handling:
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a significant splash risk.[4][5][6] | Protects against splashes, sprays, and airborne particles. |
| Skin and Body Protection | A laboratory coat (preferably flame-resistant, such as Nomex®), long pants, and closed-toe shoes.[7] | Protects skin from accidental contact and contamination. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). The specific glove material should be chosen based on the chemical's properties.[7] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A respirator may be necessary if handling volatile substances or fine powders that can be inhaled. The type of respirator depends on the specific hazard.[5][7] | Protects the respiratory system from harmful vapors, fumes, or dust. |
Levels of Protection: For hazardous materials, there are different levels of PPE, from Level A (highest protection) to Level D (lowest protection).[4][8] The appropriate level depends on the assessed risk of exposure.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Disposal Plan
Chemical waste must be disposed of according to institutional, local, and national regulations.
-
Waste Identification and Labeling:
-
Segregation and Storage of Waste:
-
Disposal Method:
Experimental Protocols and Data
Without a specific chemical identity for "this compound," it is not possible to provide detailed experimental protocols or quantitative data. The following workflow illustrates a general process for handling a new or unknown chemical in a research setting.
Signaling Pathways and Logical Relationships
No information on signaling pathways involving a substance named "this compound" could be found. The diagram below illustrates a logical relationship for determining the appropriate level of personal protective equipment based on the hazards identified in the Safety Data Sheet.
References
- 1. This compound | C17H38N2 | CID 14932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synvita.co.za [synvita.co.za]
- 3. eco-chem.hr [eco-chem.hr]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. One moment, please... [falseguridad.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. echemi.com [echemi.com]
- 10. assets.super.so [assets.super.so]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
